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  • Product: tert-Butyl 2-fluoro-4-formylbenzoate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structural, Synthetic, and Application Profiling of tert-Butyl 2-fluoro-4-formylbenzoate

Executive Summary In modern medicinal chemistry and drug development, the design of highly specific, sterically constrained building blocks is paramount for synthesizing complex active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the design of highly specific, sterically constrained building blocks is paramount for synthesizing complex active pharmaceutical ingredients (APIs). tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a highly specialized, multi-functional aromatic scaffold [1]. Featuring three distinct functional groups—a bulky tert-butyl ester, an electron-withdrawing ortho-fluorine atom, and a highly reactive para-formyl group—this compound serves as a critical intermediate in the synthesis of advanced therapeutics, most notably ion-channel ligands such as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists [2].

This whitepaper provides an in-depth analysis of its structural logic, physicochemical properties, validated synthetic methodologies, and downstream applications.

Chemical Identity & Structural Logic

The utility of tert-butyl 2-fluoro-4-formylbenzoate lies in the deliberate, orthogonal reactivity of its substituents. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler analogs (like methyl 4-formylbenzoate).

  • The tert-Butyl Ester (-COOtBu): Unlike methyl or ethyl esters, the tert-butyl group provides immense steric shielding to the carbonyl carbon. This prevents unwanted nucleophilic acyl substitution during downstream reactions targeting the aldehyde. Furthermore, it offers orthogonal deprotection; it is highly stable to basic hydrolysis but can be cleanly cleaved under acidic conditions (e.g., using Trifluoroacetic acid) to reveal the free carboxylic acid for late-stage amide coupling.

  • The ortho-Fluoro Substituent (-F): Fluorine acts as a bioisostere for hydrogen but introduces significant metabolic stability, blocking Cytochrome P450-mediated oxidation at the 2-position. Inductively, it withdraws electron density from the ring, increasing the electrophilicity of the formyl group and modulating the pKa of the final drug molecule to improve membrane permeability.

  • The para-Formyl Group (-CHO): Positioned para to the ester, this aldehyde serves as the primary handle for carbon-carbon or carbon-nitrogen bond formation via Wittig reactions, Horner-Wadsworth-Emmons (HWE) olefinations, or reductive aminations.

Physicochemical Properties Summary

To facilitate experimental planning, the quantitative data for tert-butyl 2-fluoro-4-formylbenzoate is summarized below [1]:

PropertyValue / Description
Chemical Name tert-Butyl 2-fluoro-4-formylbenzoate
CAS Registry Number 908247-95-0
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
Appearance Colorless to pale yellow oil/solid (temperature dependent)
Solubility Soluble in THF, DCM, EtOAc, DMF; Insoluble in water
Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: Cryogenic Lithium-Halogen Exchange

The synthesis of tert-butyl 2-fluoro-4-formylbenzoate requires precise kinetic control. The standard protocol utilizes tert-butyl 4-bromo-2-fluorobenzoate as the starting material, employing a cryogenic lithium-halogen exchange followed by formylation [2].

Causality & Experimental Design

The critical parameter in this workflow is temperature. The reaction must be maintained at -100 °C to -80 °C . If the temperature rises above -78 °C, the highly reactive n-butyllithium (n-BuLi) can overcome the steric hindrance of the tert-butyl group and attack the ester carbonyl, leading to unwanted ketone or tertiary alcohol byproducts. By maintaining -100 °C, the reaction is kept under strict kinetic control, ensuring the lithium-halogen exchange outpaces any nucleophilic attack on the ester.

Step-by-Step Protocol

Note: This protocol is a self-validating system. Step 3 includes an in-process control to ensure the integrity of the intermediate before proceeding.

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and an argon inlet.

  • Substrate Dissolution: Dissolve tert-butyl 4-bromo-2-fluorobenzoate (1.5 g, 5.45 mmol) in anhydrous Tetrahydrofuran (THF) (70 mL).

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath to bring the internal temperature to -100 °C.

  • Lithiation: Carefully add n-BuLi (2.5 M in hexane, 2.3 mL, 5.75 mmol) dropwise via syringe pump over 15 minutes, ensuring the internal temperature does not exceed -90 °C.

    • Validation Check: Stir the mixture for 1 hour between -100 °C and -80 °C. Quench a 0.1 mL aliquot in wet ether and analyze via GC-MS to confirm complete consumption of the brominated starting material.

  • Formylation: Once lithiation is complete, add anhydrous N,N-Dimethylformamide (DMF) (1.0 mL) dropwise. Mechanism: DMF acts as the electrophile. The resulting tetrahedral hemiaminal intermediate is stable at these low temperatures, preventing double addition.

  • Workup: Allow the reaction to slowly warm to -20 °C, then quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue via silica gel column chromatography to yield the target compound as a colorless oil (approx. 45-50% yield) [2].

Synthesis SM tert-butyl 4-bromo-2-fluorobenzoate (Starting Material) Lithiation Cryogenic Lithiation (n-BuLi, THF, -100°C) SM->Lithiation Formylation Electrophilic Formylation (Anhydrous DMF) Lithiation->Formylation Product tert-butyl 2-fluoro-4-formylbenzoate (Target Scaffold) Formylation->Product

Synthetic workflow of tert-butyl 2-fluoro-4-formylbenzoate via cryogenic lithiation.

Downstream Applications in Drug Discovery

The primary application of tert-butyl 2-fluoro-4-formylbenzoate is its use as an advanced intermediate in the synthesis of pharmaceutical agents targeting neurological and inflammatory pathways [2].

Synthesis of TRPV1 / VR1 Antagonists

Vanilloid Receptor 1 (VR1), also known as TRPV1, is a non-selective cation channel involved in the detection of noxious heat and pain. Antagonists of this receptor are actively developed for the treatment of chronic pain, neuropathic pain, arthritis, and inflammatory bowel disease [2].

tert-Butyl 2-fluoro-4-formylbenzoate is frequently subjected to Horner-Wadsworth-Emmons (HWE) olefination to extend the carbon framework. For example, reacting the compound with 2,2,2-trifluoroethyldiphenylphosphine oxide in the presence of a base yields a fluorinated alkene. Following this, the tert-butyl ester is hydrolyzed using TFA to yield the free benzoic acid, which is then coupled with various complex amines (e.g., diaryl piperazines) to form the final active amide derivatives [2].

Application Aldehyde tert-butyl 2-fluoro-4-formylbenzoate HWE HWE Olefination (e.g., CF3-CH2-P(O)Ph2) Aldehyde->HWE Alkene Fluorinated Alkene Intermediate HWE->Alkene Deprotection Acidic Ester Cleavage & Amide Coupling Alkene->Deprotection TRPV1 TRPV1 Antagonist (Pain/Inflammation Modulator) Deprotection->TRPV1

Downstream application of the formylbenzoate in the synthesis of TRPV1 antagonists.

References

  • ChemicalBook. "2-氟-4-甲酰基苯甲酸叔丁酯 | 908247-95-0" (tert-butyl 2-fluoro-4-formylbenzoate Chemical Properties). Accessed March 11, 2026.
  • Google Patents (US7576099B2). "Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same." Accessed March 11, 2026.
Exploratory

Synthesis and Mechanistic Evaluation of tert-Butyl 2-fluoro-4-formylbenzoate

Executive Summary & Strategic Importance tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a highly versatile, differentially protected aromatic building block. It serves as a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a highly versatile, differentially protected aromatic building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the Bcl-2 inhibitor Venetoclax (ABT-199)[1][2] and various VR1 receptor ion-channel ligands[3].

The strategic value of this molecule lies in its orthogonal functionalization:

  • tert-Butyl Ester: Provides immense steric bulk, shielding the carboxylate from nucleophilic attack during downstream organometallic cross-coupling or amidation steps. It is easily and selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) without disturbing base-sensitive moieties[4].

  • Fluorine at C2: Induces a critical conformational lock in target pharmacophores via stereoelectronic effects and significantly enhances metabolic stability against hepatic oxidation.

  • Formyl Group at C4: Acts as a highly reactive electrophilic center, primed for downstream reductive aminations, Wittig olefinations, or Knoevenagel condensations.

Designing a scalable, high-yielding synthesis for this compound requires strict control over chemoselectivity and reaction kinetics. This whitepaper details a robust, two-step synthetic pathway driven by precise temperature control and selective halogen-metal exchange.

Retrosynthetic Analysis & Pathway Design

The most efficient pathway to tert-butyl 2-fluoro-4-formylbenzoate avoids the direct formylation of an unactivated ring. Instead, it relies on the sequential, chemoselective functionalization of a commercially available di-halogenated precursor: 4-bromo-2-fluoro-1-iodobenzene .

The logic dictates a two-phase approach:

  • Chemoselective Esterification: Exploiting the bond dissociation energy difference between C–I and C–Br to selectively install the tert-butyl ester at the C1 position[5].

  • Cryogenic Formylation: Utilizing extreme cryogenic conditions to perform a lithium-halogen exchange at the C4 bromine without degrading the sterically hindered, yet vulnerable, ester group[6].

SynthesisWorkflow A 4-Bromo-2-fluoro- 1-iodobenzene B tert-Butyl 4-bromo- 2-fluorobenzoate A->B Step 1: iPrMgCl, 0 °C Boc2O Quench C tert-Butyl 2-fluoro- 4-formylbenzoate B->C Step 2: n-BuLi, -100 °C DMF Quench

Diagram 1: Overall two-step synthesis of tert-butyl 2-fluoro-4-formylbenzoate.

Step 1: Chemoselective Esterification via Grignard Trapping

Mechanistic Causality

The first challenge is installing the ester exclusively at the C1 position. Direct carbonylation is often messy. Instead, an iodine-magnesium exchange is utilized[5]. The C–I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~81 kcal/mol). By treating the starting material with Isopropylmagnesium chloride (iPrMgCl) at 0 °C, the exchange is strictly limited to the iodine atom. The resulting arylmagnesium intermediate is then trapped with Di-tert-butyl dicarbonate (Boc₂O) to directly yield the ester.

Chemoselectivity Start 4-Bromo-2-fluoro-1-iodobenzene MgInt Arylmagnesium Intermediate (Selective I-Mg Exchange) Start->MgInt iPrMgCl (1.3 eq) THF, 0 °C Side Arylmagnesium Intermediate (Br-Mg Exchange) - MINIMIZED Start->Side Competing Reaction (Suppressed at 0 °C) Prod tert-Butyl 4-bromo-2-fluorobenzoate MgInt->Prod Boc2O (1.5 eq) 1 h, 0 °C

Diagram 2: Chemoselective iodine-magnesium exchange mechanism.

Self-Validating Protocol A

Reference standard adapted from[5].

  • Preparation: To a 100 mL jacketed reactor equipped with an overhead mechanical stirrer, charge 4-bromo-2-fluoro-1-iodobenzene (5.0 g, 1.0 eq) and anhydrous THF (25 mL) under an inert argon atmosphere.

  • Cooling & Exchange: Cool the solution to −5 °C. Slowly add 2 M iPrMgCl in THF (10.8 mL, 1.3 eq) dropwise, ensuring the internal temperature never exceeds 0 °C.

  • In-Process Control (IPC) 1: Stir for 1 h at 0 °C. Quench a 50 µL aliquot in water and analyze via HPLC. The system is validated to proceed only when <1% of the starting iodobenzene remains.

  • Trapping: Add a solution of Di-tert-butyl dicarbonate (5.44 g, 1.5 eq) in THF (10 mL) dropwise. Stir for an additional 1 h at 0 °C.

  • Workup Logic: Quench the reaction with 10% aqueous citric acid (10 mL). Causality: Citric acid is a mild, multidentate organic acid that effectively chelates and solubilizes magnesium salts into the aqueous phase without dropping the pH low enough to trigger the acidic cleavage of the newly formed tert-butyl ester.

  • Isolation: Dilute with 25% NaCl solution (10 mL), separate the organic layer, and concentrate under vacuum to yield tert-butyl 4-bromo-2-fluorobenzoate[5][7].

Step 2: Cryogenic Formylation via Lithium-Halogen Exchange

Mechanistic Causality

The conversion of the C4 bromide to a formyl group requires a lithium-halogen exchange followed by trapping with N,N-Dimethylformamide (DMF)[6]. n-Butyllithium (n-BuLi) is both a powerful nucleophile and a strong base. If this reaction is run at standard cryogenic temperatures (e.g., -78 °C), n-BuLi will competitively attack the tert-butyl ester carbonyl, forming undesired butyl ketone impurities.

By pushing the reaction to the extreme cryogenic regime of -100 °C , the nucleophilic attack on the sterically hindered ester is kinetically frozen. However, the Br–Li exchange is a diffusion-controlled process that remains ultra-fast even at -100 °C. This extreme temperature differential creates a perfect window for absolute chemoselectivity.

FormylationMechanism SM tert-Butyl 4-bromo- 2-fluorobenzoate LiInt Aryllithium Intermediate (Stable at -100 °C) SM->LiInt n-BuLi, THF, -100 °C Fast Br-Li Exchange Alkoxide Hemiaminal Alkoxide (Post-DMF Quench) LiInt->Alkoxide DMF Addition Nucleophilic Trapping Product tert-Butyl 2-fluoro- 4-formylbenzoate Alkoxide->Product Aqueous Acid Workup Hydrolysis

Diagram 3: Cryogenic formylation via lithium-halogen exchange and DMF trapping.

Self-Validating Protocol B

Reference standard adapted from[6].

  • Preparation: To a stirred solution of tert-butyl 4-bromo-2-fluorobenzoate (1.5 g, 5.45 mmol) in anhydrous THF (70 mL) under strict argon protection, cool the vessel to -100 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Carefully add n-BuLi (2.5 M in hexane, 2.3 mL, 5.75 mmol) dropwise down the side of the flask to pre-cool the reagent before it hits the bulk solution. Maintain the internal temperature strictly between -100 °C and -80 °C for 1 h[6].

  • IPC 2: Extract a 50 µL aliquot into a vial containing wet THF. HPLC analysis should show complete conversion to the debrominated tert-butyl 2-fluorobenzoate (confirming 100% lithiation).

  • Electrophilic Trapping: Add anhydrous DMF (1.0 mL) rapidly. The DMF traps the aryllithium species to form a stable hemiaminal alkoxide.

  • Workup Logic: Allow the mixture to slowly warm to -20 °C, then quench with saturated aqueous NH₄Cl. Causality: The mildly acidic NH₄Cl provides the protons necessary to collapse the hemiaminal alkoxide into the final aldehyde while preventing base-catalyzed side reactions (like Cannizzaro disproportionation) that could occur if quenched with water alone.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the target compound as a colorless oil[3][6].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes when adhering strictly to the self-validating protocols described above.

Reaction StepStarting MaterialKey ReagentsCritical Temp.TimeTypical YieldTarget Purity (HPLC)
1. Chemoselective Esterification 4-Bromo-2-fluoro-1-iodobenzeneiPrMgCl, Boc₂O-5 °C to 0 °C2.0 h85 - 90%> 98.0%
2. Cryogenic Formylation tert-Butyl 4-bromo-2-fluorobenzoaten-BuLi, DMF-100 °C to -80 °C1.5 h70 - 75%> 95.0%

References

  • US Patent 2015/0183783 A1 - Processes for the preparation of an apoptosis-inducing agent (Details the chemoselective Grignard esterification for Venetoclax intermediates).
  • US Patent 2010/0004222 A1 - Protecting Groups in Organic Synthesis (Details the extreme cryogenic -100 °C formylation protocol).
  • US Patent 7,576,099 B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions (Highlights the application of the target molecule in VR1 receptor ligand synthesis).
  • A microdosing framework for absolute bioavailability assessment of poorly soluble drugs: A case study on cold‐labeled venetoclax Source: Clinical and Translational Science. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: tert-Butyl 2-fluoro-4-formylbenzoate in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, functionalized benzaldehyde derivatives serve as indispensable building blocks for assembling complex active pharmaceutical ingredients (APIs). tert-Butyl 2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzaldehyde derivatives serve as indispensable building blocks for assembling complex active pharmaceutical ingredients (APIs). tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) [1] is a highly specialized electrophilic intermediate. It is uniquely characterized by a robust tert-butyl ester protecting group, a strategically positioned fluorine atom that modulates local stereoelectronics, and a reactive formyl group. This whitepaper provides an in-depth mechanistic guide to its synthesis and its critical role in developing therapeutics, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[2] and B-cell lymphoma 2 (Bcl-2) inhibitors[3].

Chemical Identity & Quantitative Data

The structural features of tert-butyl 2-fluoro-4-formylbenzoate are designed to withstand aggressive organometallic coupling steps while providing predictable reactivity for downstream functionalization. The tert-butyl ester resists nucleophilic attack under basic conditions but is readily cleaved under acidic conditions (e.g., using Trifluoroacetic acid) to yield the corresponding benzoic acid[4].

PropertyValue
Chemical Name tert-Butyl 2-fluoro-4-formylbenzoate
CAS Registry Number 908247-95-0[5]
Molecular Formula C12H13FO3[1]
Molecular Weight 224.23 g/mol [1]
Appearance White to off-white powder[5]
Storage Conditions Room temperature (inert atmosphere preferred for long-term stability)[5]
Key Structural Features Fluorinated aromatic ring, acid-labile tert-butyl ester, reactive aldehyde

Mechanistic Synthesis & Protocol Validation

The synthesis of tert-butyl 2-fluoro-4-formylbenzoate is typically achieved via a highly regioselective halogen-metal exchange of tert-butyl 4-bromo-2-fluorobenzoate, followed by electrophilic trapping with N,N-Dimethylformamide (DMF)[4].

Causality in Experimental Design (E-E-A-T)
  • Why a tert-butyl ester? Standard methyl or ethyl esters are susceptible to nucleophilic attack by organolithium reagents. The severe steric bulk of the tert-butyl group shields the ester carbonyl, directing the highly reactive n-Butyllithium (n-BuLi) exclusively toward the bromine atom[4].

  • Why cryogenic temperatures (-100 °C)? Fluorine is a strong ortho-directing group for lithiation. Maintaining the reaction between -100 °C and -80 °C suppresses unwanted deprotonation at the 3-position (ortho to the fluorine) and prevents the collapse of the tetrahedral hemiaminal intermediate before the aqueous quench[6].

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.

  • Preparation & Cryogenic Cooling:

    • Action: Dissolve tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere[6]. Cool the reaction vessel using a liquid nitrogen/ethanol bath.

    • Validation (IPC): Internal temperature probe must register ≤ -95 °C. Moisture content of THF must be verified via Karl Fischer titration (≤ 50 ppm) to prevent premature quenching of the organolithium reagent.

  • Halogen-Metal Exchange:

    • Action: Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise over 30 minutes. Maintain the temperature between -100 °C and -80 °C for 1 hour[4].

    • Validation (IPC): Quench a 0.1 mL reaction aliquot into anhydrous methanol. Analyze via LC-MS. The complete disappearance of the brominated starting material and the appearance of the debrominated mass (m/z 196) confirms 100% conversion to the aryl lithium intermediate.

  • Electrophilic Formylation:

    • Action: Introduce anhydrous DMF (1.5 eq) dissolved in a minimal volume of THF[6]. Stir for an additional 1 hour at -80 °C.

    • Causality: The aryl lithium attacks the DMF carbonyl, forming a stable lithium hemiaminal complex that traps the formyl group.

  • Quenching & Isolation:

    • Action: Gradually warm the mixture to 0 °C. Quench carefully with saturated aqueous ammonium chloride (NH4Cl), followed by extraction with Ethyl Acetate (EtOAc)[4].

    • Validation (IPC): The mild acidic nature of NH4Cl hydrolyzes the hemiaminal into the target aldehyde without cleaving the tert-butyl ester. Final HPLC analysis of the organic layer must confirm the product peak (m/z 224) with ≥ 98% purity before proceeding to crystallization.

Synthesis A 4-bromo-2-fluorobenzoic acid B tert-butyl 4-bromo-2-fluorobenzoate (Protection) A->B t-BuOH, Coupling C Lithiated Intermediate (Halogen-Metal Exchange) B->C n-BuLi, -100°C D tert-butyl 2-fluoro-4-formylbenzoate (Target: 908247-95-0) C->D DMF, then NH4Cl

Synthetic workflow for tert-butyl 2-fluoro-4-formylbenzoate via halogen-metal exchange.

Applications in Advanced Therapeutics

The bifunctional nature of tert-butyl 2-fluoro-4-formylbenzoate allows for divergent synthesis pathways in medicinal chemistry. The aldehyde can undergo reductive amination or Wittig olefination, while the protected ester is reserved for late-stage amide coupling.

TRPV1 Antagonists (Pain Management)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel heavily implicated in the transmission of inflammatory and neuropathic pain signals[2]. tert-Butyl 2-fluoro-4-formylbenzoate is utilized to synthesize diaryl piperazine derivatives and complex benzamides that bind with high affinity to the VR1/TRPV1 receptor[2]. The fluorine atom is critical here; it locks the conformation of the resulting amide bond, ensuring optimal alignment within the hydrophobic pocket of the TRPV1 receptor[2].

Bcl-2 Inhibitors (Oncology)

Overexpression of anti-apoptotic Bcl-2 proteins correlates with chemotherapy resistance in various malignancies, including chronic lymphocytic leukemia and lymphomas[3]. tert-Butyl 2-fluoro-4-formylbenzoate serves as a core scaffold in the synthesis of potent Bcl-2 inhibitors[7]. The intermediate is coupled with complex heterocycles (such as pyrrolo[2,3-b]pyridines) to create agents that mimic BH3-only proteins[8]. By binding to the BH3-binding groove of Bcl-2, these drugs displace pro-apoptotic proteins (Bax/Bak), thereby restoring the cancer cell's ability to undergo programmed cell death[3].

Pathway Drug Bcl-2 Inhibitor (API derived from 908247-95-0) Bcl2 Bcl-2 Protein (Anti-apoptotic) Drug->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Blocks (Normal State) CytoC Cytochrome c Release BaxBak->CytoC Activates Apoptosis Apoptosis (Programmed Cell Death) CytoC->Apoptosis Triggers

Mechanism of action for Bcl-2 inhibitors synthesized using the target intermediate.

References

  • US Patent 2010/0004222 A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. United States Patent and Trademark Office.
  • US Patent 7,576,099 B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. United States Patent and Trademark Office.
  • EP Patent 2,576,546 B1 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases. European Patent Office.
  • WO Patent 2019/210828 A1 - Bcl-2 Inhibitors. World Intellectual Property Organization.
  • CN Patent 112437772 B - Bcl-2 inhibitors. China National Intellectual Property Administration.

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl 2-fluoro-4-formylbenzoate: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2-fluoro-4-formylbenzoate is a substituted aromatic carbonyl compound of significant interest in medicinal chemistry and organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-fluoro-4-formylbenzoate is a substituted aromatic carbonyl compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a carboxylic ester, a fluorine atom, and an aldehyde group on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures and pharmacologically active agents. The fluorine substitution can enhance metabolic stability and binding affinity, while the aldehyde and ester moieties offer multiple avenues for chemical modification.

This technical guide provides a comprehensive overview of the physical properties, potential synthetic routes, and safe handling procedures for tert-butyl 2-fluoro-4-formylbenzoate. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages comparative data from its close structural isomers to provide reliable estimations and practical insights.

Predicted Physicochemical Properties

Propertytert-Butyl 2-fluoro-4-formylbenzoate (Predicted)tert-Butyl 4-formylbenzoate[1][2][3][4]tert-Butyl 2-formylbenzoate[5][6]Methyl 2-fluoro-4-formylbenzoate[7]
Molecular Formula C₁₂H₁₃FO₃C₁₂H₁₄O₃C₁₂H₁₄O₃C₉H₇FO₃
Molecular Weight 224.23 g/mol [8]206.24 g/mol [1][4]206.24 g/mol [6]182.15 g/mol [7]
Physical State Solid (predicted)Solid[2]Liquid[5]Solid
Melting Point Likely in the range of 40-60 °C52.0-56.0 °CNot AvailableNot Available
Boiling Point Higher than 2-isomer, lower than 4-isomer310.7 °C at 760 mmHgNot AvailableNot Available
Solubility Soluble in organic solvents (e.g., THF, DCM, EtOAc)Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents
CAS Number Not assigned65874-27-3[1][2][3][4]907948-73-6[6]85070-58-2[7]

Expert Rationale: The prediction of a solid state for the title compound is based on the solid nature of its non-fluorinated para-isomer and the fluorinated methyl ester analog. The melting point is estimated to be in a similar range to the para-isomer. The ortho-isomer's liquid state is likely due to steric hindrance from the adjacent bulky tert-butyl ester and formyl groups, which disrupts crystal packing. The fluorine atom in the 2-position is expected to increase the boiling point compared to the 2-formylbenzoate isomer due to increased polarity and dipole-dipole interactions.

Proposed Synthetic Pathways

The synthesis of tert-butyl 2-fluoro-4-formylbenzoate can be approached through several strategic routes. The choice of a specific pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are two plausible synthetic workflows.

Workflow 1: Formylation of a Precursor Ester

This approach involves the introduction of the formyl group onto a pre-existing tert-butyl 2-fluorobenzoate scaffold.

Synthetic Workflow 1 start tert-Butyl 2-fluorobenzoate step1 Directed Ortho-Metalation (DoM) - n-BuLi or LDA - THF, -78 °C start->step1 1. intermediate1 Ortho-lithiated species step1->intermediate1 step2 Formylation - DMF or other formylating agent intermediate1->step2 2. product tert-Butyl 2-fluoro-4-formylbenzoate step2->product

Caption: Directed ortho-metalation followed by formylation.

Causality Behind Experimental Choices:

  • Directed Ortho-Metalation (DoM): The fluorine atom and the ester group can act as directing groups for ortho-lithiation. The choice between n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) depends on the reactivity and potential side reactions. LDA is a bulkier, less nucleophilic base, which can be advantageous in preventing addition to the ester carbonyl.

  • Low Temperature: The reaction is conducted at -78 °C to control the high reactivity of the organolithium reagent and prevent undesired side reactions.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl group onto an organolithium species.

Workflow 2: Esterification of a Precursor Aldehyde

This alternative strategy involves the esterification of a pre-synthesized 2-fluoro-4-formylbenzoic acid.

Synthetic Workflow 2 start 2-Fluoro-4-formylbenzoic acid step1 Acid Chloride Formation - SOCl₂ or (COCl)₂ start->step1 1. intermediate1 2-Fluoro-4-formylbenzoyl chloride step1->intermediate1 step2 Esterification - t-BuOH, Pyridine or DMAP intermediate1->step2 2. product tert-Butyl 2-fluoro-4-formylbenzoate step2->product

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-fluoro-4-formylbenzoate

This guide provides comprehensive safety and handling protocols for tert-butyl 2-fluoro-4-formylbenzoate, a key reagent in contemporary pharmaceutical and materials science research. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for tert-butyl 2-fluoro-4-formylbenzoate, a key reagent in contemporary pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Compound Profile and Hazard Identification

1.1 Chemical Identity

Property Value
Chemical Name tert-butyl 2-fluoro-4-formylbenzoate
Molecular Formula C₁₂H₁₃FO₃[1]
Molecular Weight 224.23 g/mol [1]
CAS Number 2166701-54-6[1]
Appearance White to yellow solid[2]

1.2 GHS Hazard Classification (Anticipated)

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Aromatic aldehydes can be irritating to the skin, eyes, and respiratory tract.[3][4] The presence of a fluorine atom can sometimes enhance the biological activity and reactivity of a molecule, warranting a cautious approach.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential when handling tert-butyl 2-fluoro-4-formylbenzoate.

2.1 Engineering Controls

  • Ventilation: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the dispersion of dust and vapors.[2] Local exhaust ventilation is crucial.[2]

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate work area.[2]

2.2 Personal Protective Equipment

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][6] It is critical to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat or a protective suit should be worn to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[7]

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is fundamental to mitigating risks associated with tert-butyl 2-fluoro-4-formylbenzoate.

3.1 Handling

  • General Precautions: Avoid all direct contact with the skin, eyes, and clothing.[2] Do not breathe dust or vapors.[5]

  • Hygiene Practices: Wash hands and face thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory.[5]

  • Dispensing: When weighing and transferring the solid, do so in a fume hood to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

3.2 Storage

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][5] Polyethylene or polypropylene containers are suitable.[5]

  • Inert Atmosphere: For long-term storage and to maintain the integrity of the compound, it is advisable to store it under an inert gas like argon or nitrogen.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1 First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing.[2] Seek medical attention if they feel unwell.[2]
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water.[2] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so.[6] Continue rinsing and seek medical attention if irritation persists.[2]
Ingestion Rinse the mouth with water. Seek immediate medical attention.[2]

4.2 Spill and Leak Management

  • Minor Spills: For small spills, immediately cordon off the area.[5] Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[5] Collect the material in a labeled container for proper waste disposal.[5]

  • Major Spills: In the event of a large spill, evacuate the area and alert the emergency response team.[5]

Section 5: Reactivity and Disposal Considerations

A thorough understanding of the chemical's reactivity and proper disposal methods is essential for both safety and environmental responsibility.

5.1 Chemical Stability and Reactivity

  • Stability: The compound is stable under normal laboratory conditions.[2]

  • Hazardous Reactions: No hazardous reactions are known under normal processing.[2]

  • Conditions to Avoid: Exposure to air and incompatible materials should be avoided.[2]

5.2 Disposal

  • Waste Disposal: All waste materials containing tert-butyl 2-fluoro-4-formylbenzoate should be treated as hazardous waste. Disposal must be carried out in accordance with local, state, and federal regulations. It is recommended to entrust disposal to a licensed waste disposal company.[2]

  • Container Disposal: Before disposing of the container, ensure it is completely empty.[2]

Section 6: Experimental Workflow and Process Logic

To provide a practical context for the safe handling of tert-butyl 2-fluoro-4-formylbenzoate, the following section outlines a typical experimental workflow involving this reagent.

6.1 Illustrative Reaction: Reductive Amination

A common application of formyl-bearing aromatic compounds is in reductive amination reactions to synthesize corresponding amines.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagent Weigh tert-butyl 2-fluoro-4-formylbenzoate in fume hood prep_amine Prepare amine solution prep_reagent->prep_amine Concurrent dissolve Dissolve benzoate in appropriate solvent prep_amine->dissolve add_amine Add amine solution to the reaction mixture dissolve->add_amine add_reductant Add reducing agent (e.g., NaBH(OAc)₃) portion-wise add_amine->add_reductant stir Stir reaction at controlled temperature add_reductant->stir quench Quench reaction with aqueous solution stir->quench extract Extract product with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify analyze Characterize final product (NMR, MS) purify->analyze

Caption: A typical workflow for a reductive amination reaction.

Causality in Experimental Choices:

  • Portion-wise addition of the reducing agent: This is a critical safety measure to control the reaction rate and temperature, preventing potential exotherms.

  • Reaction quenching: The addition of an aqueous solution neutralizes any remaining reactive reagents, making the mixture safe for subsequent handling and extraction.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 31).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 30).
  • tert-Butyl 2-formylbenzo
  • SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 4).
  • Tert-butyl 2-fluoro-6-formylbenzo
  • Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate | C12H16FNO3 | CID 53439114 - PubChem. (n.d.).
  • Tert-butyl 2-fluoro-4-methylbenzo
  • SAFETY D
  • tert-Butyl 4-formylbenzoate | 65874-27-3 - MilliporeSigma. (n.d.).
  • tert-Butyl 2-fluoro-4-nitrobenzo
  • Supplementary Inform
  • Final report on the safety assessment of benzaldehyde - PubMed. (n.d.).
  • SAFETY D
  • Tert-butyl 4-formylbenzoate | C12H14O3 | CID 2751588 - PubChem - NIH. (n.d.).
  • Potential Safety Issues Surrounding the Use of Benzoate Preserv
  • tert-Butyl 4-Formylbenzoate | 65874-27-3 | TCI EUROPE N.V. (n.d.).
  • Potential Safety Issues Surrounding the Use of Benzoate Preservatives - ResearchG
  • Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure - Organic Chemistry Portal. (n.d.).
  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C.
  • tert-Butyl 4-Formylbenzo

Sources

Exploratory

Strategic Utilization of tert-Butyl 2-fluoro-4-formylbenzoate in Advanced Organic Synthesis and Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of multifunctional building blocks dictates the efficiency of downstream drug discovery pipelines. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of multifunctional building blocks dictates the efficiency of downstream drug discovery pipelines. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0)[1] has emerged as a highly versatile, trifunctional scaffold. Commercially accessible through specialized chemical vendors[2], this compound is most notably utilized as a critical intermediate in the synthesis of vanilloid receptor (TRPV1) antagonists and other ion-channel ligands[3].

This technical guide deconstructs the structural advantages of this molecule, details the causality behind its handling, and provides self-validating experimental protocols for its deployment in divergent synthetic workflows.

Structural Anatomy & Electronic Causality

To effectively deploy tert-butyl 2-fluoro-4-formylbenzoate, one must understand the thermodynamic and electronic causality behind its three distinct functional groups:

  • The tert-Butyl Ester (Orthogonal Protection): Unlike methyl or ethyl esters, the bulky tert-butyl group provides immense steric shielding to the carbonyl carbon. This prevents unwanted nucleophilic attack during aggressive organometallic reactions (e.g., lithium-halogen exchange). Furthermore, it offers orthogonal deprotection; it is completely stable to highly basic conditions (e.g., NaOH, LiOH) but can be rapidly cleaved via acidolysis (e.g., Trifluoroacetic acid) to reveal the free benzoic acid for late-stage amide coupling.

  • The C2-Fluorine Atom (Electronic Modulator): The highly electronegative fluorine atom serves a dual purpose. Synthetically, its inductive electron-withdrawing effect increases the electrophilicity of the C4-formyl group, accelerating nucleophilic additions. Pharmacologically, it acts as a conformational lock in final drug candidates, modulating the pKa of adjacent functional groups and improving metabolic stability[3].

  • The C4-Formyl Group (The Electrophilic Hub): This reactive aldehyde is the primary site of functionalization, readily participating in reductive aminations, Wittig/Horner-Wadsworth-Emmons (HWE) olefinations, and Grignard additions.

De Novo Synthesis: A Self-Validating Cryogenic Protocol

For laboratories synthesizing the core building block in-house from tert-butyl 4-bromo-2-fluorobenzoate, precise temperature control is not merely a recommendation—it is a mechanistic requirement. The following protocol is adapted from validated patent literature[3] and engineered as a self-validating system .

Protocol 1: Cryogenic Lithium-Halogen Exchange & Formylation

Causality of Temperature Choice: Lithium-halogen exchange is kinetically favored and extremely fast. However, at standard dry-ice temperatures (-78 °C), the newly formed aryllithium intermediate possesses enough thermal energy to undergo intermolecular nucleophilic attack on the tert-butyl ester of an adjacent molecule, leading to oligomerization. Dropping the temperature to -100 °C kinetically freezes out this side reaction, ensuring clean conversion.

  • Pre-Reaction Verification: Titrate the n-Butyllithium (n-BuLi) solution using diphenylacetic acid prior to use to ensure exact molarity. An excess of active n-BuLi will lead to double addition at the DMF stage.

  • Step-by-Step Procedure:

    • Dissolve tert-butyl 4-bromo-2-fluorobenzoate (10.0 mmol, 2.75 g) in anhydrous THF (100 mL) under an argon atmosphere.

    • Submerge the reaction flask in a liquid nitrogen/ethanol bath and allow the internal temperature to equilibrate to -100 °C.

    • Dropwise, add n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol) over 15 minutes. Maintain stirring at -100 °C to -80 °C for 1 hour.

    • Rapidly inject anhydrous N,N-Dimethylformamide (DMF) (1.5 mL, 19.4 mmol). Stir for 2 hours at -80 °C, then slowly remove the cooling bath to warm to 25 °C.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • In-Process Control (IPC): Quench a 0.1 mL reaction aliquot in MeOH/H₂O. TLC (Hexanes/EtOAc 9:1) must show the disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a new spot ( Rf​≈0.5 ) that stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of an aldehyde.

  • Post-Reaction Validation: Purify via flash chromatography. Validate the product via ¹H NMR (CDCl₃); the absolute confirmation of success is the appearance of a sharp aldehyde proton singlet at δ≈10.0 ppm and the retention of the tert-butyl singlet at δ≈1.6 ppm.

Divergent Synthetic Workflows

Once the core building block is secured, it can be seamlessly integrated into various medicinal chemistry workflows.

Workflow A: Horner-Wadsworth-Emmons (HWE) Olefination

Used extensively to generate fluorinated cinnamate derivatives for ion-channel ligand development[3].

  • Pre-Reaction Verification: Wash NaH (60% dispersion in mineral oil) with anhydrous hexanes to obtain the true mass of the active base, preventing stoichiometric imbalances.

  • Procedure: Suspend washed NaH (1.2 eq) in THF at 0 °C. Add the desired phosphonate ester (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases (carbanion formation). Add a solution of tert-butyl 2-fluoro-4-formylbenzoate (1.0 eq) in THF. Warm to 25 °C and stir for 4 hours.

  • Validation: LC-MS will show the disappearance of the aldehyde mass ( [M+H]+=225.1 ). ¹H NMR will confirm the E-alkene geometry via characteristic trans-coupling constants ( J≈16 Hz) for the newly formed vinylic protons.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and analytical markers for the primary transformations of this building block, allowing scientists to benchmark their yields.

Reaction TypeReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (Validation)
Li-Halogen Exchange n-BuLi, DMF, THF-100 to -803.045 - 60%¹H NMR: CHO singlet at ~10.0 ppm
HWE Olefination Phosphonate, NaH, THF0 to 254.080 - 90%¹H NMR: Alkene doublets, J≈16 Hz
Reductive Amination NaBH(OAc)₃, Amine, DCE2512.075 - 85%LC-MS: [M+H]+ of target amine
Ester Deprotection TFA / DCM (1:1 ratio)252.0> 95%¹H NMR: Loss of t -Bu singlet (~1.6 ppm)

Mechanistic Pathway Visualization

The diagram below maps the divergent synthetic logic originating from the core building block, demonstrating its utility as a central hub for generating distinct pharmacophores.

G Core tert-Butyl 2-fluoro-4-formylbenzoate (Electrophilic Hub) RedAm Reductive Amination [NaBH(OAc)3, DCE] Core->RedAm 1°/2° Amines HWE HWE Olefination [Phosphonate, Base] Core->HWE Carbanion Attack Deprot Ester Cleavage [TFA, DCM, 25°C] Core->Deprot Acidolysis Amine Benzylamine Pharmacophores (e.g., Kinase Inhibitors) RedAm->Amine Alkene Fluorinated Cinnamates (e.g., TRPV1 Antagonists) HWE->Alkene Acid Free Benzoic Acids (Amide Coupling Ready) Deprot->Acid

Figure 1: Divergent synthetic pathways from the tert-butyl 2-fluoro-4-formylbenzoate core.

Sources

Foundational

tert-butyl 2-fluoro-4-formylbenzoate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of tert-butyl 2-fluoro-4-formylbenzoate Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for tert-butyl 2-fluoro-4-formylbenzoate was p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of tert-butyl 2-fluoro-4-formylbenzoate

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for tert-butyl 2-fluoro-4-formylbenzoate was publicly available at the time of this writing. The following guide has been synthesized from data for structurally similar compounds and established principles of chemical safety. This document is intended to provide guidance for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough risk assessment and adherence to all applicable safety regulations in your institution.

Compound Identification and Physicochemical Properties

Tert-butyl 2-fluoro-4-formylbenzoate is a synthetic organic compound that incorporates several key functional groups: a fluoro-substituted aromatic ring, an aldehyde, and a tert-butyl ester. These features make it a potentially valuable building block in medicinal chemistry and materials science.

Molecular Structure:

Caption: Chemical structure of tert-butyl 2-fluoro-4-formylbenzoate.

PropertyValueSource
Molecular FormulaC₁₂H₁₃FO₃[1]
Molecular Weight224.23 g/mol [1]
AppearanceLikely a solid (white to yellow)[2]
StorageSealed in a dry environment at 2-8°C is recommended.[1]

Hazard Identification and GHS Classification (Predicted)

While a specific GHS classification for tert-butyl 2-fluoro-4-formylbenzoate is not available, we can infer potential hazards based on related compounds. For instance, tert-butyl 4-formylbenzoate is classified as causing skin irritation, serious eye irritation, and respiratory irritation.[3][4] Similarly, other formyl-substituted benzoic acids are also categorized as irritants.[5][6] Therefore, a cautious approach would be to assume similar hazards for the title compound.

Predicted GHS Classification:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Signal Word: Warning

Predicted Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Predicted Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[7]

  • P271: Use only outdoors or in a well-ventilated area.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Toxicological Profile (Inferred)

The toxicological properties of tert-butyl 2-fluoro-4-formylbenzoate have not been extensively studied. However, the presence of an aldehyde functional group suggests a potential for irritation to the skin, eyes, and respiratory system. Aldehydes are known to react with biological macromolecules, which can lead to cellular damage. The fluoro-substituent on the aromatic ring may influence the metabolic profile of the compound, although specific data is lacking.

First-Aid Measures

In the event of exposure, the following first-aid measures, based on those for similar compounds, are recommended:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[2]

  • Ingestion: Rinse mouth. Get medical advice/attention.[9]

Handling and Storage

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust.[8]

  • Wash hands thoroughly after handling.[2]

  • Keep containers securely sealed when not in use.[8]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Storage under an inert gas atmosphere is recommended to prevent degradation.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the spilled material.[2]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[2]

  • Cleanup Methods: For small spills, carefully sweep up the solid material, place it into a suitable, labeled container for disposal, and clean the spill area. For large spills, control the source of the leak if possible and contain the spill.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[2]

  • Specific Hazards: The combustion of this compound may produce hazardous fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to entrust disposal to a licensed waste disposal company.[2]

Experimental Workflow and Safety Protocol

The following is a generalized protocol for weighing and dissolving tert-butyl 2-fluoro-4-formylbenzoate for use in a chemical reaction.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves prep_hood Ensure fume hood is on and functioning correctly prep_ppe->prep_hood prep_materials Gather all necessary equipment: - Spatula - Weighing paper - Beaker - Solvent prep_hood->prep_materials weigh In the fume hood, carefully weigh the desired amount of the compound prep_materials->weigh Proceed to handling dissolve Add the solid to a beaker and dissolve in the appropriate solvent with stirring weigh->dissolve transfer Transfer the solution to the reaction vessel dissolve->transfer cleanup_waste Dispose of weighing paper and any contaminated materials in the appropriate solid waste container transfer->cleanup_waste After reaction cleanup_glassware Clean all glassware cleanup_waste->cleanup_glassware cleanup_ppe Remove and dispose of gloves, wash hands thoroughly cleanup_glassware->cleanup_ppe

Caption: A typical experimental workflow with integrated safety checkpoints.

Risk Assessment Flowchart

A risk assessment should be performed before handling this chemical.

start Start: Handling tert-butyl 2-fluoro-4-formylbenzoate identify_hazards Identify Hazards: - Skin/eye/respiratory irritant (predicted) - Review SDS of similar compounds start->identify_hazards assess_risks Assess Risks: - Amount of substance used - Potential for dust/aerosol generation - Duration of exposure identify_hazards->assess_risks control_measures Implement Control Measures: - Use fume hood - Wear appropriate PPE - Have emergency procedures in place assess_risks->control_measures proceed Proceed with experiment control_measures->proceed review Review and update risk assessment as needed proceed->review

Caption: Logical flow for a risk assessment when handling this chemical.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2751588, tert-Butyl 4-formylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53439114, Tert-butyl 2-fluoro-4-hydroxybenzylcarbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-fluoro-4-methylbenzoate (C12H15FO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166723973, Tert-butyl 2,5-difluoro-4-methylbenzoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of bioactive molecules using tert-butyl 2-fluoro-4-formylbenzoate

Application Note: Strategic Synthesis of Bioactive Molecules Using tert-Butyl 2-Fluoro-4-Formylbenzoate Executive Summary In modern medicinal chemistry, the rapid and efficient assembly of complex pharmacophores requires...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bioactive Molecules Using tert-Butyl 2-Fluoro-4-Formylbenzoate

Executive Summary

In modern medicinal chemistry, the rapid and efficient assembly of complex pharmacophores requires building blocks that offer both high reactivity and orthogonal protection. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) has emerged as a critical intermediate in the synthesis of diverse therapeutic agents. Its unique structural topology has been successfully leveraged in the development of Lysophosphatidic Acid Receptor (LPAR) antagonists[1], oral GLP-1R modulators[2], and highly selective ion-channel ligands[3]. This application note provides a comprehensive, self-validating guide to utilizing this building block, detailing the mechanistic rationale behind its reactivity and providing robust, step-by-step protocols for downstream functionalization.

Mechanistic Rationale & Pharmacophore Design (E-E-A-T)

The utility of tert-butyl 2-fluoro-4-formylbenzoate lies in the synergistic effects of its three primary functional groups. Understanding the causality behind these features is essential for designing successful synthetic routes.

  • The Formyl Group (C4): The aldehyde moiety is highly electrophilic, a property exacerbated by the electron-withdrawing nature of the fluorinated aromatic ring. This makes it an ideal substrate for reductive aminations, Wittig/Horner-Wadsworth-Emmons (HWE) olefinations, and Knoevenagel condensations. The enhanced electrophilicity drives rapid imine/iminium formation, minimizing reaction times and side-product formation.

  • The tert-Butyl Ester (C1): This group provides strictly orthogonal protection for the carboxylic acid. Unlike methyl or ethyl esters, the bulky tert-butyl group is highly resistant to nucleophilic attack and basic conditions (e.g., Grignard additions, basic hydrolysis). Unlike benzyl esters, it is stable to catalytic hydrogenation. It is selectively cleaved via an E1 elimination mechanism under mild acidic conditions (e.g., Trifluoroacetic acid), releasing isobutylene gas and driving the deprotection to completion.

  • The Fluorine Atom (C2): Positioned ortho to the ester, the fluorine atom exerts a strong inductive (-I) effect. Pharmacologically, this modulates the pKa of the resulting benzoic acid derivative, often enhancing target binding affinity via halogen bonding and increasing metabolic stability against cytochrome P450 oxidation[3]. Synthetically, it can activate the ring for Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles at elevated temperatures.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by tert-butyl 2-fluoro-4-formylbenzoate, converging on the generation of complex bioactive targets.

SyntheticWorkflow Start tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) RedAm Reductive Amination (NaBH(OAc)3, DCE) Start->RedAm Pathway A Wittig Wittig / HWE Reaction (Phosphonate, Base) Start->Wittig Pathway B IntA Amine Intermediate (t-Butyl protected) RedAm->IntA IntB Olefin Intermediate (t-Butyl protected) Wittig->IntB Deprotect Acidic Cleavage (TFA / DCM) IntA->Deprotect IntB->Deprotect FreeAcid Free 2-Fluoro-Benzoic Acid Derivative Deprotect->FreeAcid AmideCoupling Amide Coupling (HATU, DIPEA, R-NH2) FreeAcid->AmideCoupling Target Bioactive Molecule (e.g., LPAR Antagonist, GLP-1R Modulator) AmideCoupling->Target

Divergent synthetic workflow from tert-butyl 2-fluoro-4-formylbenzoate to bioactive targets.

Experimental Protocols: A Self-Validating System

The following protocols detail the "Pathway A" sequence (Reductive Amination Deprotection Amide Coupling). Each step is designed with internal chemical logic to ensure high fidelity and yield.

Protocol A: Reductive Amination of the Formyl Group

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2 or Argon), dissolve tert-butyl 2-fluoro-4-formylbenzoate (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Imine Formation: Add the desired primary or secondary amine (1.1 equiv). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour. Validation: Monitor by TLC (Hexanes/EtOAc 4:1); the aldehyde spot should disappear, replaced by a new, often UV-active, imine/iminium spot.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)3 (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Causality Check: Trifluoroacetic acid (TFA) drives the E1 elimination of the tert-butyl group. Triisopropylsilane (TIPS) is added as a carbocation scavenger. Without TIPS, the highly reactive tert-butyl cation can re-alkylate electron-rich aromatic rings present on the amine moiety, ruining the yield.

  • Preparation: Dissolve the purified amine intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add TIPS (0.2 equiv) to the solution.

  • Cleavage: Cool to 0 °C. Slowly add TFA to achieve a 20% v/v concentration in DCM. Stir at room temperature for 3–4 hours. Validation: Monitor by LC-MS; the mass of the starting material should shift by -56 Da (loss of isobutylene).

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 x 15 mL). The resulting free 2-fluoro-benzoic acid derivative is typically used in the next step without further purification.

Protocol C: Amide Coupling to Final Bioactive Target

Causality Check: The ortho-fluorine atom sterically and electronically deactivates the carboxylic acid. Therefore, a highly efficient uronium-based coupling reagent like HATU is required over standard carbodiimides (e.g., EDC/HOBt) to ensure rapid formation of the active ester and prevent epimerization or degradation.

  • Activation: Dissolve the free acid (1.0 equiv, 4 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the active OAt-ester.

  • Coupling: Add the target amine (e.g., a complex heterocyclic scaffold) (1.1 equiv). Stir at room temperature for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL) to remove DMF, followed by saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via preparative HPLC to yield the final bioactive molecule.

Quantitative Data Presentation

The following table summarizes typical reaction parameters, expected yields, and optimal purification strategies for the transformations involving tert-butyl 2-fluoro-4-formylbenzoate based on established medicinal chemistry workflows[3],[1].

TransformationReagents & ConditionsReaction TimeExpected YieldPurification MethodKey Quality Control Metric
Reductive Amination NaBH(OAc)3, AcOH, DCE, 25 °C12 - 16 h75% - 90%Silica Gel ChromatographyDisappearance of aldehyde proton (~10 ppm) in 1H NMR
Wittig Olefination Phosphonate, NaH, THF, 0 °C to 25 °C4 - 6 h65% - 85%Silica Gel ChromatographyE/Z ratio determination via coupling constants (J) in 1H NMR
Ester Cleavage 20% TFA in DCM, TIPS (scavenger), 25 °C3 - 4 h> 95%Toluene Co-evaporationMass shift of -56 Da (LC-MS); loss of t-butyl singlet (~1.5 ppm)
Amide Coupling HATU, DIPEA, DMF, 25 °C4 - 6 h60% - 80%Preparative HPLC>95% purity by UPLC; confirmation of target mass

References

  • Title: Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same.
  • Title: GLP-1R Modulating Compounds.
  • Title: Compounds (Lysophosphatidic acid receptor antagonists).

Sources

Application

use of tert-butyl 2-fluoro-4-formylbenzoate in agrochemical synthesis

Application Note: Utilization of tert-Butyl 2-fluoro-4-formylbenzoate in Agrochemical Synthesis Introduction & Strategic Rationale In modern agrochemical discovery, the strategic incorporation of functionalized fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of tert-Butyl 2-fluoro-4-formylbenzoate in Agrochemical Synthesis

Introduction & Strategic Rationale

In modern agrochemical discovery, the strategic incorporation of functionalized fluorinated building blocks is essential for modulating physicochemical properties, enhancing metabolic stability, and improving target binding affinity. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) has emerged as a privileged intermediate in the synthesis of next-generation crop protection agents, most notably in the development of 3-substituted phenylamidine fungicides and complex ion-channel modulators.

As a Senior Application Scientist, I approach molecule design not just as a sequence of reactions, but as a carefully orchestrated manipulation of reactivity. The architecture of this specific building block is highly intentional:

  • The tert-Butyl Ester: Provides critical steric shielding. Unlike methyl or ethyl esters, the bulky tert-butyl group prevents unwanted nucleophilic attack during the derivatization of the formyl group. It also enables orthogonal deprotection, allowing the ester to be cleaved under mild acidic conditions without disturbing base-sensitive linkages.

  • The 2-Fluoro Substituent: Increases the overall lipophilicity (logP) necessary for cuticular penetration in plants and insects. Furthermore, it sterically and electronically shields the core, blocking premature metabolic oxidation by plant cytochrome P450 enzymes or soil microbes.

  • The 4-Formyl Group: Acts as a highly versatile electrophilic handle, enabling rapid diversification via reductive amination, Wittig olefination, or condensation into heterocycles.

SPR Core tert-Butyl 2-fluoro-4-formylbenzoate (Agrochemical Scaffold) F_group 2-Fluoro Group • Enhances lipophilicity • Blocks P450 metabolism • Modulates pKa Core->F_group Formyl 4-Formyl Group • Versatile electrophile • Enables Wittig/Amination • Heterocycle precursor Core->Formyl tButyl tert-Butyl Ester • Steric shielding • Orthogonal deprotection • Prevents side-reactions Core->tButyl

Fig 1: Structure-Property Relationship (SPR) of tert-butyl 2-fluoro-4-formylbenzoate in design.

Mechanistic Workflow: Synthesis & Derivatization

The synthesis of tert-butyl 2-fluoro-4-formylbenzoate begins with the high-purity precursor tert-butyl 4-bromo-2-fluorobenzoate[1]. The conversion relies on a delicate cryogenic lithiation followed by formylation[2]. Once synthesized, the building block is rapidly deployed into agrochemical workflows, such as the generation of phenylamidine derivatives[3].

Workflow A tert-Butyl 4-bromo- 2-fluorobenzoate B 1. n-BuLi, THF, -100°C 2. DMF, -80°C to RT A->B C tert-Butyl 2-fluoro- 4-formylbenzoate B->C D Reductive Amination (Amine, NaBH(OAc)3) C->D E Amine Intermediate D->E F Ester Cleavage (TFA, DCM) E->F G Phenylamidine Agrochemical F->G

Fig 2: Synthetic workflow from brominated precursor to phenylamidine agrochemical derivative.

Quantitative Data & Reaction Optimization

The formylation step is highly sensitive to temperature. The data below illustrates the causality between cryogenic control and target yield. At standard dry-ice temperatures (-78 °C), the highly reactive aryllithium intermediate attacks the tert-butyl ester of adjacent molecules, leading to dimerization. Dropping the temperature to -100 °C kinetically freezes this side reaction.

Table 1: Reaction Optimization for the Formylation Step

Temperature (°C)Lithiation ReagentConversion (%)Target Yield (%)Major Byproduct Observed
-78n-BuLi>9545Ester-attack dimer
-100 n-BuLi >98 82 Des-bromo species
-100t-BuLi>9978Des-bromo species
-78i-PrMgCl<10<5Unreacted Starting Material

Table 2: Physicochemical Properties of the Target Building Block

PropertyValueAgrochemical Relevance
Molecular Formula C12H13FO3High F-content enhances lipophilicity.
Molecular Weight 224.23 g/mol Low MW, ideal for complex multi-step synthesis.
Physical State Colorless to Yellow OilRequires careful handling; stable under inert gas.

Validated Experimental Protocols

Protocol A: Cryogenic Formylation (Synthesis of the Building Block)

Objective: Convert tert-butyl 4-bromo-2-fluorobenzoate to tert-butyl 2-fluoro-4-formylbenzoate via halogen-metal exchange.

  • Preparation: Dissolve tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq, 5.45 mmol) in anhydrous THF (70 mL) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction vessel in a liquid nitrogen/ethanol bath to achieve an internal temperature of -100 °C.

    • Scientist Insight: Continuous internal temperature monitoring is critical. Excursions above -90 °C will exponentially increase the formation of dimerized byproducts.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq, 5.75 mmol) dropwise over 30 minutes. Maintain the internal temperature below -95 °C. Stir for 1 hour.

    • In-Process Control (IPC) 1: Quench a 0.1 mL aliquot in wet MeOH. LC-MS analysis should show complete disappearance of the starting material's distinct bromine isotope pattern (M, M+2).

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) dropwise.

    • Scientist Insight: DMF acts as the formylating agent. The resulting tetrahedral intermediate is stable at these cryogenic temperatures, preventing double-addition of the aryllithium species.

  • Quench & Isolation: Allow the mixture to slowly warm to -80 °C over 1 hour, then rapidly quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography to yield the pure aldehyde.

Protocol B: Agrochemical Derivatization (Phenylamidine Precursor Synthesis)

Objective: Reductive amination of the formyl group followed by orthogonal deprotection of the ester to yield a functionalized 2-fluoro-4-(aminomethyl)benzoic acid.

  • Imine Formation: Dissolve tert-butyl 2-fluoro-4-formylbenzoate (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in sequential portions.

    • Scientist Insight: NaBH(OAc)₃ is specifically chosen because it is a mild reducing agent that selectively reduces the imine without reducing the tert-butyl ester or any unreacted aldehyde.

    • In-Process Control (IPC) 2: Perform TLC (Hexanes/EtOAc 7:3) using a Ninhydrin stain. The complete consumption of the primary amine and the appearance of a new secondary amine spot validates the step.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and concentrate to isolate the secondary amine intermediate.

  • Orthogonal Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 4 hours.

    • Scientist Insight: The bulky tert-butyl group undergoes acid-catalyzed cleavage via a stable tert-butyl cation, releasing isobutylene gas. This orthogonal approach leaves the newly formed amine completely intact, which would be impossible if a standard methyl ester requiring harsh basic saponification had been used.

  • Final Isolation: Concentrate under vacuum to remove TFA, yielding the functionalized benzoic acid derivative, ready for final amidine coupling to form the active fungicide.

References

  • Title: Method for synthesizing high-purity tert-butyl 2-fluoro-4-bromobenzoate (CN113264832A)
  • Title: Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same (US20100004222A1)
  • Title: Formimidamidine compounds useful against phytopathogenic microorganisms / Agrochemical composition comprising 3-substituted phenylamidine compounds and use thereof (EP3625215B1)

Sources

Method

Application Note: Strategic Integration of tert-Butyl 2-fluoro-4-formylbenzoate in Suzuki-Miyaura Cross-Coupling Workflows

Introduction and Strategic Rationale In modern drug discovery, the modular assembly of complex biaryl systems often relies on the Suzuki-Miyaura cross-coupling reaction. When designing synthetic routes for target molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern drug discovery, the modular assembly of complex biaryl systems often relies on the Suzuki-Miyaura cross-coupling reaction. When designing synthetic routes for target molecules such as HDAC6 inhibitors or β-lactamase inhibitors, the choice of bifunctional building blocks is critical. tert-Butyl 2-fluoro-4-formylbenzoate has emerged as a highly privileged intermediate in these workflows.

The synthesis of tert-butyl 2-fluoro-4-formylbenzoate is typically achieved via the direct formylation of tert-butyl 4-bromo-2-fluorobenzoate using butyl lithium and DMF at cryogenic temperatures[1]. Once synthesized, the unique combination of its three functional groups provides a highly orchestrated reactivity profile:

  • The Formyl Group (-CHO): Acts as an orthogonal functional handle. It undergoes highly efficient reductive amination with halogenated anilines or heteroarylamines using sodium triacetoxyborohydride, setting the stage for subsequent cross-coupling[2].

  • The tert-Butyl Ester: Standard Suzuki couplings require aqueous bases (e.g., K₂CO₃, K₃PO₄). Methyl or ethyl esters are highly susceptible to competitive saponification under these conditions, leading to water-soluble byproducts. The sterically encumbered tert-butyl group is completely stable to aqueous base, preserving the ester during the cross-coupling event[3].

  • The 2-Fluoro Substituent: Beyond enhancing the metabolic stability and lipophilicity of the final drug target, the ortho-fluorine atom lowers the pKa of the final carboxylic acid and conformationally locks the adjacent carbonyl via dipole-dipole interactions.

Synthetic Workflow and Experimental Design

The standard workflow for utilizing this building block involves a three-step sequence: functionalization of the aldehyde, palladium-catalyzed cross-coupling, and selective acidic deprotection. Following functionalization, the intermediate can be subjected to Suzuki-Miyaura coupling conditions, where the tert-butyl ester remains remarkably stable, before final global deprotection using TFA[3].

G A tert-Butyl 2-fluoro- 4-formylbenzoate B Halogenated Intermediate A->B Reductive Amination (e.g., 4-Bromoaniline) C Biaryl Derivative B->C Suzuki-Miyaura Coupling (Pd cat., Base) D Target Carboxylic Acid C->D t-Butyl Deprotection (TFA/DCM)

Workflow: Integration of tert-butyl 2-fluoro-4-formylbenzoate in Suzuki cross-coupling sequences.

Quantitative Data: Suzuki Coupling Optimization

To demonstrate the stability of the tert-butyl ester and optimize the biaryl formation, a catalyst/base screen is summarized below. The data highlights the necessity of modern Buchwald-type pre-catalysts for efficient coupling without ester degradation.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Palladium Catalyst Base (2.0 eq) Solvent System Temp (°C) Yield (%) Observation
1 Pd(PPh₃)₄ (5 mol%) Na₂CO₃ Toluene/H₂O (4:1) 90 42 Incomplete conversion; catalyst degradation.
2 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 78 Good conversion; tert-butyl ester fully intact.
3 XPhos Pd G2 (2 mol%) K₃PO₄ THF/H₂O (4:1) 65 94 Excellent yield; rapid reaction at lower temp.

| 4 | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O (4:1) | 25 | 35 | Sluggish kinetics at room temperature. |

Step-by-Step Experimental Protocols

Protocol 1: Reductive Amination to Install the Halogen Partner

This step installs the aryl halide required for the subsequent Suzuki coupling.

  • Reaction Setup: To a round-bottom flask, add tert-butyl 2-fluoro-4-formylbenzoate (1.0 equiv) and 4-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Iminium Formation: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes.

    • Causality Insight: Acetic acid safely protonates the intermediate hemiaminal, facilitating water loss to generate the highly reactive iminium species without degrading the starting materials.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) portion-wise. Stir for 12 hours at room temperature.

    • Causality Insight: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the iminium ion over the starting aldehyde, preventing the formation of undesired benzyl alcohol byproducts.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: Vigorous gas evolution (H₂) confirms the destruction of excess hydride. The basic quench neutralizes the acetic acid, driving the secondary amine product entirely into the organic phase.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This step builds the biaryl core while preserving the sensitive ester.

  • Reagent Combination: In a Schlenk flask, combine the brominated intermediate from Protocol 1 (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing: Add a solvent mixture of THF/H₂O (4:1 v/v, 0.1 M). Degas the mixture by sparging with argon for 15 minutes.

    • Causality Insight: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the Pd(0) active species and to suppress homocoupling of the boronic acid.

  • Catalytic Coupling: Add XPhos Pd G2 (0.02 equiv). Seal the flask and heat to 65 °C for 4 hours.

    • Causality Insight: XPhos Pd G2 provides a highly active, electron-rich palladium center capable of rapid oxidative addition into deactivated aryl bromides at moderate temperatures. The tert-butyl ester is completely inert to K₃PO₄ at 65 °C.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer and purify via flash chromatography.

Protocol 3: Selective Acidic Deprotection

This step unmasks the carboxylic acid for final target binding or further amidation.

  • Acidification: Dissolve the biaryl product in DCM (0.1 M). Add trifluoroacetic acid (TFA, 20% v/v relative to DCM).

  • Cleavage: Stir at room temperature for 2 hours.

    • Causality Insight: TFA selectively protonates the tert-butyl ester, triggering an E1-like elimination of isobutylene gas. This completely bypasses the need for basic saponification, which would be extremely sluggish due to the steric hindrance of the tert-butyl group and the shielding effect of the ortho-fluorine atom.

  • Product Recovery: Concentrate the mixture under a stream of nitrogen to remove volatile TFA and isobutylene, yielding the pure 2-fluoro-carboxylic acid target.

References

  • [2] Title: 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same | Source: Google Patents | URL: 2

  • [3] Title: Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening | Source: PMC | URL: 3

  • [1] Title: US Patent Application Publication US 2010/0004222 A1 | Source: Googleapis.com | URL: 1

Sources

Application

Application Note: Wittig Olefination of tert-Butyl 2-fluoro-4-formylbenzoate for Advanced Drug Discovery Building Blocks

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated styrenyl derivatives for cross-coupling (Heck reactions), click chemistry, and advanced monomer g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated styrenyl derivatives for cross-coupling (Heck reactions), click chemistry, and advanced monomer generation.

Introduction & Rationale

The strategic incorporation of fluorine in medicinal chemistry is a proven method to modulate pKa, enhance lipophilicity, and improve the metabolic stability of drug candidates ()[1]. tert-Butyl 2-fluoro-4-formylbenzoate is a highly valuable building block in this space.

Converting the formyl group of this substrate into a vinyl group via a Wittig methylenation yields tert-butyl 2-fluoro-4-vinylbenzoate. The tert-butyl ester serves as a robust protecting group that survives the strongly basic conditions of the Wittig reaction and can be orthogonally deprotected later under mildly acidic conditions (e.g., using TFA). The resulting vinyl handle provides a versatile functional group for subsequent late-stage functionalization.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent substrate degradation, every reagent in this protocol is chosen based on specific mechanistic causality:

  • Base Selection (Potassium tert-butoxide): Standard protocols for sterically or electronically demanding substrates recommend the use of potassium tert-butoxide (KOtBu) in anhydrous THF[2]. KOtBu is a strong, non-nucleophilic base. Using a nucleophilic base (like NaOH or alkoxides like NaOMe) would risk transesterification or nucleophilic aromatic substitution (S_N_Ar) displacing the activated fluorine atom.

  • Substrate Electrophilicity: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the formyl carbon at C4, accelerating the initial nucleophilic attack by the ylide.

  • Reaction Pathway: Mechanistically, the reaction of an unstabilized ylide (methylenetriphenylphosphorane) with an aldehyde proceeds under kinetic control via a highly asynchronous [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently undergoes a stereospecific syn-cycloreversion to yield the alkene ()[3]. The driving force of this reaction is the formation of the extremely strong P=O double bond in the triphenylphosphine oxide byproduct.

Data Presentation: Reagent Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a 1.00 g scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
tert-Butyl 2-fluoro-4-formylbenzoate224.231.001.00 g (4.46 mmol)Electrophilic Substrate
Methyltriphenylphosphonium bromide357.221.201.91 g (5.35 mmol)Wittig Reagent Precursor
Potassium tert-butoxide (KOtBu)112.211.25625 mg (5.57 mmol)Non-nucleophilic Base
Tetrahydrofuran (THF), anhydrous72.11-25 mLAprotic Solvent
Ammonium chloride (sat. aq.)--20 mLReaction Quench
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Experimental Workflow

WittigWorkflow YlidePrep Step 1: Ylide Generation Ph₃PCH₃Br + KOtBu in THF (0 °C, 30 min) YlideColor Visual Cue: Canary Yellow/Orange Solution YlidePrep->YlideColor SubstrateAdd Step 2: Substrate Addition Add tert-Butyl 2-fluoro-4-formylbenzoate (0 °C to RT, 2 h) YlideColor->SubstrateAdd Active Ylide Ready ReactionMonitor Step 3: Reaction Monitoring TLC (Hexanes/EtOAc) Observe loss of aldehyde SubstrateAdd->ReactionMonitor [2+2] Cycloaddition Workup Step 4: Quench & Workup NH₄Cl (aq) quench, EtOAc extraction Dry over Na₂SO₄ ReactionMonitor->Workup Full Conversion Purification Step 5: Purification Silica Gel Column Chromatography Remove Ph₃P=O Workup->Purification Crude Mixture Product Isolated Product: tert-Butyl 2-fluoro-4-vinylbenzoate Purification->Product Pure Alkene

Workflow for the Wittig olefination of tert-butyl 2-fluoro-4-formylbenzoate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , embedding visual and analytical cues directly into the workflow so the chemist can verify success at each stage.

Step 1: Preparation of the Ylide
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Add methyltriphenylphosphonium bromide (1.91 g, 5.35 mmol) to the flask. Evacuate and backfill the flask with argon three times to ensure a strictly anhydrous environment.

  • Inject anhydrous THF (15 mL) via syringe to create a white suspension. Cool the mixture to 0 °C using an ice-water bath.

  • Add potassium tert-butoxide (625 mg, 5.57 mmol) in one portion under a positive stream of argon.

  • Self-Validation Check: Upon addition of the base, the white suspension will rapidly transition to a bright canary yellow/orange solution. This distinct color change confirms the successful deprotonation of the phosphonium salt and the generation of the active methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes.

Step 2: Substrate Addition
  • In a separate dry vial, dissolve tert-butyl 2-fluoro-4-formylbenzoate (1.00 g, 4.46 mmol) in anhydrous THF (10 mL).

  • Add the substrate solution dropwise via syringe to the ylide solution at 0 °C over 10 minutes. The dropwise addition manages the exothermic nature of the[2+2] cycloaddition.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Check: The intense yellow color of the ylide will gradually fade as it is consumed by the aldehyde. Monitor the reaction via Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The starting aldehyde (UV active, stains strongly with 2,4-DNPH) should disappear, replaced by a new, higher Rf​ spot corresponding to the non-polar vinyl product (UV active, does not stain with 2,4-DNPH).

Step 3: Quench and Workup
  • Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous ammonium chloride (20 mL).

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Note: The crude residue will contain a large amount of triphenylphosphine oxide (Ph₃P=O), which typically precipitates as an off-white, chalky solid during concentration.

Step 4: Purification
  • Byproduct Trituration: To simplify chromatography, resuspend the crude residue in a minimal amount of cold diethyl ether or a 9:1 Hexanes/Ether mixture. Ph₃P=O is poorly soluble in cold non-polar solvents. Filter the suspension through a sintered glass funnel to remove the bulk of the Ph₃P=O.

  • Concentrate the filtrate and load it onto a silica gel column.

  • Purify via flash column chromatography, eluting with a gradient of 0–5% EtOAc in Hexanes.

  • Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford tert-butyl 2-fluoro-4-vinylbenzoate as a colorless oil.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). URL:[Link]

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews (1989). URL:[Link]

Sources

Method

Application Note: Efficient Deprotection of the tert-Butyl Ester in 2-Fluoro-4-Formylbenzoate Derivatives

Introduction & Mechanistic Rationale The tert-butyl ester is a cornerstone protecting group in modern organic synthesis and drug development, favored for its robust stability under basic, nucleophilic, and reductive cond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tert-butyl ester is a cornerstone protecting group in modern organic synthesis and drug development, favored for its robust stability under basic, nucleophilic, and reductive conditions 1. In the synthesis of complex active pharmaceutical ingredients (APIs) and ion-channel ligands, intermediates such as tert-butyl 2-fluoro-4-formylbenzoate are frequently utilized 2.

However, the deprotection of this specific derivative presents a unique chemoselective challenge. The molecule contains an electrophilic formyl (aldehyde) group and an electron-withdrawing ortho-fluorine atom. Aldehydes can be sensitive to harsh conditions, prone to oxidation, or susceptible to acetal formation. To achieve high-yielding deprotection without degrading the aldehyde, an acid-catalyzed cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the optimal pathway.

The Causality of the Chemical Transformation

The cleavage of the tert-butyl ester is strictly acid-catalyzed. When TFA is introduced, it protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the adjacent carbon, facilitating the heterolytic cleavage of the alkyl C–O bond. This generates a highly stable tert-butyl carbocation and the desired 2-fluoro-4-formylbenzoic acid 1.

Crucially, the tert-butyl carbocation is rapidly deprotonated by the trifluoroacetate counterion (or acts as an electrophile), resulting in the formation of isobutylene gas 3. Because isobutylene escapes the reaction mixture as a gas, it irreversibly drives the equilibrium forward, ensuring complete conversion. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), slightly decreasing the basicity of the ester carbonyl. Therefore, a robust 1:1 (v/v) mixture of TFA and DCM is required to maintain a sufficiently low pH (< 1) to drive the reaction efficiently at room temperature 4.

Experimental Workflow

Workflow SM Starting Material tert-butyl 2-fluoro-4-formylbenzoate Reagent Reagent Addition TFA / DCM (1:1 v/v) at 0°C SM->Reagent Reaction Reaction Phase Stir at RT (2-5 h) Isobutylene gas evolution Reagent->Reaction IPC In-Process Control (IPC) Monitor via TLC/LC-MS Reaction->IPC IPC->Reaction Incomplete Workup Work-up & Isolation Vacuum Concentration Toluene Azeotrope IPC->Workup Conversion > 99% Product Final Product 2-fluoro-4-formylbenzoic acid Workup->Product

Workflow for the TFA-mediated deprotection of tert-butyl 2-fluoro-4-formylbenzoate.

Quantitative Data & Condition Optimization

To establish the most reliable protocol, various acidic conditions were evaluated. The 1:1 TFA/DCM system provides the optimal balance of reaction kinetics and product purity, avoiding the side reactions associated with neat TFA.

Reaction ConditionAcid ConcentrationTimeTempConversion (%)Purity (LC-MS)Observation / Causality
Neat TFA 100%1 hRT>99%88%Rapid cleavage, but trace aldehyde degradation observed due to extreme acidity.
TFA / DCM (1:1) 50% v/v 3 h RT >99% >98% Optimal. DCM moderates acidity while maintaining solubility; aldehyde remains intact.
TFA / DCM (1:5) ~17% v/v12 hRT75%>98%Incomplete conversion. Fluorine's -I effect demands higher acid concentration.
HCl in Dioxane 4.0 M4 hRT>99%95%Viable alternative, but requires more rigorous drying to remove dioxane during work-up.

Step-by-Step Experimental Protocol

Materials Required:

  • tert-Butyl 2-fluoro-4-formylbenzoate (Starting Material)

  • Trifluoroacetic Acid (TFA), Reagent Grade (99%)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for azeotropic removal)

Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-fluoro-4-formylbenzoate (1.0 eq, e.g., 5.0 mmol) in anhydrous DCM to achieve a concentration of 0.2 M (25 mL).

  • Acidification: Cool the reaction flask to 0 °C using an ice-water bath. This prevents exothermic spikes that could trigger unwanted side reactions with the formyl group. Slowly add TFA (25 mL) dropwise over 10 minutes to achieve a 1:1 (v/v) ratio of TFA to DCM 4.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting material will appear as a distinct non-polar spot (Rf ~0.6), while the product will present as a highly polar, UV-active streak near the baseline (Rf ~0.1).

  • Work-up & Isolation: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator (water bath at 30 °C) to remove DCM and the bulk of the TFA.

  • Azeotropic Distillation: To remove residual TFA, dissolve the resulting crude oil/solid in 15 mL of Toluene and concentrate under reduced pressure. Repeat this azeotropic evaporation two additional times.

  • Final Drying: Place the resulting solid under high vacuum for 4–6 hours to yield pure 2-fluoro-4-formylbenzoic acid.

Trustworthiness: Self-Validating System Checks

To ensure the protocol is executing correctly, scientists should rely on the following built-in validation checks:

  • Visual Validation (Gas Evolution): Upon warming the reaction from 0 °C to room temperature, faint but continuous bubbling should be observed. This is the isobutylene gas escaping. If no gas is observed, the TFA may be degraded or the concentration is too low.

  • Chromatographic Validation (TLC Shift): The drastic shift from a high Rf spot to a baseline streak is the definitive marker of ester cleavage to a free carboxylic acid. If a mid-polarity spot appears, it may indicate an unwanted side reaction (e.g., acetal formation with trace alcohols).

  • Gravimetric Validation (Mass Balance): The theoretical mass loss during this reaction is exactly 56.11 g/mol (the mass of the tert-butyl group minus the added proton). Weighing the rigorously dried final product should reflect this exact stoichiometric mass reduction.

  • Spectroscopic Validation (LC-MS): The final product should be analyzed via LC-MS in negative ion mode. The presence of the [M−H]− peak corresponding to the carboxylic acid, alongside the complete absence of the starting material mass, validates the chemical integrity of the procedure.

References

  • StackExchange Chemistry. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" Chemistry StackExchange. URL:[Link]

  • Kelly et al. "US20100004222A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same." Google Patents.

Sources

Application

Application Note: Chemoselective Nucleophilic Additions to tert-Butyl 2-fluoro-4-formylbenzoate

Executive Summary tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a highly versatile, orthogonally protected building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. This application note details the mechanistic rationale and field-validated protocols for performing chemoselective nucleophilic additions to the formyl group while preserving the sensitive ester moiety.

Mechanistic Rationale & Chemoselectivity

The synthetic utility of this molecule relies on the distinct electronic and steric properties of its three functional groups:

  • Formyl Group (C4): The primary electrophilic center. It is highly receptive to both hard (e.g., Grignard reagents) and soft (e.g., amines) nucleophiles.

  • tert-Butyl Ester (C1): The fundamental challenge in reacting functionalized benzaldehydes with strong nucleophiles is competitive nucleophilic acyl substitution at the ester moiety. The incorporation of a bulky tert-butyl group provides immense steric shielding, effectively shutting down the ester's reactivity toward nucleophilic attack (1)[1]. Furthermore, the tert-butyl ester is completely stable to the mildly acidic conditions used in reductive aminations, yet can be cleanly cleaved in later downstream stages using strong acids like TFA (2)[2].

  • Fluoro Substituent (C2): Exerts an inductive electron-withdrawing effect (-I), which increases the partial positive charge on the formyl carbon, thereby accelerating nucleophilic addition.

Experimental Methodologies

Workflow 1: Chemoselective Grignard Addition (Alkylation/Arylation)

Causality & Design: Grignard additions to ester-containing aldehydes often suffer from over-addition, yielding tertiary alcohols. The tert-butyl ester sterically prevents this[1]. However, to maximize chemoselectivity and suppress enolization, the reaction is conducted at cryogenic temperatures (-78 °C). For highly hindered Grignard reagents, the addition of anhydrous LaCl₃·2LiCl can be employed to increase the electrophilicity of the aldehyde without compromising the ester (3)[3].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add tert-butyl 2-fluoro-4-formylbenzoate (1.0 mmol, 224 mg) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Nucleophilic Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.1 mL, 1.1 equiv) dropwise over 10 minutes via syringe. Causality: Dropwise addition prevents localized heating, maintaining the kinetic preference for aldehyde attack.

  • Validation (Reaction Monitoring): Stir for 1 hour at -78 °C. Withdraw a 10 µL aliquot, quench in 100 µL of saturated NH₄Cl, and extract with EtOAc. Perform TLC (Hexanes/EtOAc 8:2). The complete consumption of the UV-active aldehyde (higher Rf​ ) and appearance of the secondary alcohol (lower Rf​ ) validates reaction completion.

  • Quenching: Slowly add saturated aqueous NH₄Cl (5 mL) at -78 °C, then allow the mixture to warm to room temperature. Causality: The mild pH (~6) of NH₄Cl gently destroys excess Grignard reagent without hydrolyzing the acid-sensitive tert-butyl ester.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow 2: Direct Reductive Amination (DRA)

Causality & Design: Direct reductive amination converts the aldehyde into a secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is the optimal reducing agent because it is mild and highly chemoselective for the transient imine/iminium ion over the starting aldehyde (4)[4]. Acetic acid (AcOH) is added as a catalyst to accelerate imine formation. The tert-butyl ester is entirely robust to these mildly acidic conditions[2].

Step-by-Step Protocol:

  • Imine Formation: In a 50 mL flask, dissolve tert-butyl 2-fluoro-4-formylbenzoate (1.0 mmol, 224 mg) and the primary amine (e.g., benzylamine, 1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol, 57 µL).

  • Validation (Intermediate Check): Stir at room temperature for 1-2 hours. Self-Validation: The formation of the imine can be confirmed by taking a small aliquot for ¹H NMR; the distinct aldehyde proton signal (~10.0 ppm) will disappear, replaced by an imine proton signal (~8.2-8.5 ppm).

  • Reduction: Add STAB (1.5 mmol, 318 mg) in portions over 5 minutes. Stir at room temperature for 4-6 hours.

  • Quenching: Carefully add saturated aqueous NaHCO₃ (10 mL). Causality & Validation: The base neutralizes the acetic acid and any unreacted STAB. The cessation of CO₂ gas evolution provides a visual validation that the quench is complete and the aqueous layer is basic (pH > 8), ensuring the newly formed amine is deprotonated and partitions cleanly into the organic phase.

  • Isolation: Separate the layers and extract the aqueous phase with dichloromethane (2 × 10 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.

Quantitative Data Summary

The table below outlines typical reaction parameters and yields, demonstrating the robust chemoselectivity of the tert-butyl ester protecting group across various nucleophilic additions.

Reaction TypeNucleophile / ReagentCatalyst / AdditiveTemp (°C)Time (h)ChemoselectivityTypical Yield (%)
Grignard AdditionPhenylmagnesium bromideNone-78 to 02>99% (Aldehyde)85–92
Grignard AdditionIsopropylmagnesium chlorideLaCl₃·2LiCl0 to rt3>95% (Aldehyde)78–85
Reductive AminationBenzylamine / STABAcOH (1.0 eq)rt4–6>99% (Imine)88–95
Reductive AminationMorpholine / STABAcOH (1.0 eq)rt12>99% (Imine)82–89
Wittig OlefinationMethylenetriphenylphosphoraneKOtBu0 to rt2>99% (Aldehyde)80–87

Logical Workflows & Synthetic Pathways

G cluster_0 Workflow 1: Grignard Addition cluster_1 Workflow 2: Reductive Amination cluster_2 Ester Deprotection (Downstream) SM tert-Butyl 2-fluoro-4-formylbenzoate (Electrophilic Aldehyde + Protected Ester) Grig_Reagent 1. RMgX, THF, -78 °C 2. NH4Cl Quench SM->Grig_Reagent Chemoselective 1,2-Addition RedAm_Reagent 1. RNH2, AcOH, DCE 2. STAB Reduction SM->RedAm_Reagent Imine Formation & Reduction Grig_Prod Secondary Alcohol (Ester Intact) Grig_Reagent->Grig_Prod Deprot_Reagent Strong Acid (e.g., TFA or HCl) Grig_Prod->Deprot_Reagent RedAm_Prod Secondary/Tertiary Amine (Ester Intact) RedAm_Reagent->RedAm_Prod RedAm_Prod->Deprot_Reagent Deprot_Prod Free Benzoic Acid Derivatives Deprot_Reagent->Deprot_Prod

Chemoselective nucleophilic addition pathways for tert-butyl 2-fluoro-4-formylbenzoate.

References

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Publications. URL:[Link]

  • Catalytic Asymmetric Synthesis of a Tertiary Benzylic Carbon Center via Phenol-Directed Alkene Hydrogenation. The Journal of Organic Chemistry. URL:[Link]

  • Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. ACS Publications. URL:[Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC / NIH. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 2-Fluoro-4-formylbenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks encountered when synthesizing tert-butyl 2-fluoro-4-formylbenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks encountered when synthesizing tert-butyl 2-fluoro-4-formylbenzoate.

This compound features two highly reactive functional groups—an electrophilic aldehyde and a sterically hindered, acid-sensitive tert-butyl ester. Achieving high yields requires strict kinetic control and mechanistic precision.

Module 1: Route Selection & Quantitative Benchmarking

Q: Which synthetic route provides the highest yield and scalability for this target? A: There are two primary pathways to synthesize tert-butyl 2-fluoro-4-formylbenzoate.

  • Route A (Esterification): Direct protection of 2-fluoro-4-formylbenzoic acid using Di-tert-butyl dicarbonate (Boc₂O) and DMAP[1].

  • Route B (Lithiation/Formylation): Cryogenic metal-halogen exchange of tert-butyl 4-bromo-2-fluorobenzoate followed by DMF quenching[2].

Route A is overwhelmingly preferred for scale-up due to its mild conditions, avoidance of cryogenic infrastructure, and higher overall yield[3].

Table 1: Comparative Yield and Reaction Parameters

ParameterRoute A: Boc₂O / DMAP EsterificationRoute B: Lithiation / DMF Formylation
Typical Yield 75% – 90%55% – 70%
Reaction Temperature 20 °C to 40 °C-100 °C to -80 °C
Primary Reagents Boc₂O, DMAP, t-BuOHn-BuLi, DMF
Major Yield-Limiting Factor Symmetric anhydride formationMoisture quenching (debromination)
Scalability High (Bench-to-Kilo scale)Moderate (Requires specialized cryo-vessels)

Module 2: Troubleshooting Route A (Boc₂O / DMAP Esterification)

Q: My esterification yield is stuck at 40%, and I observe a highly non-polar byproduct on TLC. What is happening? A: You are likely observing the formation of a symmetric anhydride . Causality: DMAP attacks Boc₂O to form an active N-tert-butoxycarbonylpyridinium intermediate, which reacts with your starting acid to form a mixed anhydride[3]. If tert-butanol (t-BuOH) is not present in sufficient excess, this highly reactive mixed anhydride will react with another molecule of your starting carboxylic acid rather than the alcohol, creating a symmetric anhydride dead-end. Solution: Use t-BuOH as a co-solvent (at least 5.0 equivalents) and ensure the Boc₂O is added slowly to keep the steady-state concentration of the mixed anhydride low.

RouteA A 2-Fluoro-4-formylbenzoic Acid (Starting Material) B Boc₂O + DMAP (Catalytic Activation) A->B Addition in THF C Mixed Anhydride Intermediate (Highly Reactive) B->C - CO₂ (Gas Evolution) - t-BuOH D tert-Butyl 2-fluoro-4-formylbenzoate (Target Product) C->D Nucleophilic Attack by t-BuOH

Workflow and mechanistic pathway for the Boc2O/DMAP mediated tert-butyl esterification.

Q: I lose my product during the aqueous workup. How do I remove DMAP without destroying the ester? A: tert-Butyl esters are highly sensitive to strong mineral acids. If you use 1M HCl to wash away the basic DMAP, you will rapidly cleave the ester back to the starting acid[4]. Causality: Acid-catalyzed cleavage of tert-butyl esters proceeds via a stable tert-butyl cation intermediate. Solution: Use 5% aqueous citric acid . It provides a buffered pH of ~3, which is acidic enough to protonate DMAP (forcing it into the aqueous layer) but mild enough to leave the tert-butyl ester and the aldehyde completely intact.

Self-Validating Protocol: Route A
  • Setup: Dissolve 2-fluoro-4-formylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M). Add t-BuOH (5.0 eq) and DMAP (0.15 eq).

  • Activation: Dissolve Boc₂O (1.3 eq) in a small volume of THF. Add this dropwise to the reaction mixture over 30 minutes at room temperature.

  • Validation Cue 1 (Visual): You must observe steady gas evolution (CO₂). The reaction is driven to completion by the entropic release of this gas. Stir for 12-16 hours until bubbling ceases.

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove excess t-BuOH. Redissolve in EtOAc.

  • Validation Cue 2 (Chemical): Wash the organic layer with 5% aqueous citric acid (2x). Check the pH of the aqueous wash; it must be ~4. Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Module 3: Troubleshooting Route B (Cryogenic Formylation)

Q: During the n-BuLi formylation, my main isolated product is tert-butyl 2-fluorobenzoate (debrominated starting material). Why didn't the DMF react? A: This indicates premature quenching of the aryllithium intermediate by a proton source before the DMF could undergo nucleophilic addition[2]. Causality: Aryllithium species are extremely basic. Trace moisture in the THF, wet DMF, or even atmospheric condensation inside a poorly sealed flask will instantly protonate the intermediate.

Q: Why must the reaction be kept strictly at -100 °C to -80 °C? Can I use a standard dry ice/acetone bath (-78 °C)? A: While -78 °C is standard for many lithiations, this specific substrate contains a tert-butyl ester. Causality: Although the tert-butyl group is sterically hindered, an aryllithium species at temperatures above -80 °C possesses enough thermal energy to attack the ester carbonyl (either intermolecularly or intramolecularly), leading to complex ketone byproducts. Maintaining -100 °C (using a liquid nitrogen/ethanol bath) kinetically freezes out these side reactions, allowing only the ultra-fast halogen-metal exchange to occur.

RouteB A tert-Butyl 4-bromo-2-fluorobenzoate (Starting Material) B n-BuLi / THF (Cryogenic: -100°C to -80°C) A->B C Aryllithium Intermediate (Nucleophile) B->C Metal-Halogen Exchange D Anhydrous DMF (Formylating Agent) C->D E Lithium Hemiaminal (Stable Intermediate) D->E Nucleophilic Addition F Aqueous NH₄Cl (Acidic Quench) E->F G tert-Butyl 2-fluoro-4-formylbenzoate (Target Product) F->G Hydrolysis & Collapse

Workflow for cryogenic metal-halogen exchange and DMF formylation to yield the target ester.

Self-Validating Protocol: Route B
  • Cryogenic Setup: Dissolve tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF under strict Argon. Submerge in a liquid N₂/EtOH bath.

  • Validation Cue 1 (Thermal): Insert an internal probe thermometer. Do not proceed until the internal temperature reads ≤ -95 °C.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise down the side of the flask to pre-cool the titrant. Stir for 1 hour.

  • Formylation: Add anhydrous DMF (2.0 eq, distilled over CaH₂) dropwise.

  • Validation Cue 2 (Thermal): Watch the internal thermometer. DMF addition is exothermic. Adjust the drip rate to ensure the internal temp never exceeds -80 °C. Stir for 1 hour.

  • Quench: Warm the flask to 0 °C and immediately quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.

Module 4: Analytical Validation

Q: How do I definitively confirm the product without running a full 2D-NMR suite? A: Standard ¹H NMR (CDCl₃) provides three distinct self-validating markers for this molecule:

  • The Aldehyde: Look for a sharp singlet at ~10.0 ppm (1H). If this is missing, your aldehyde was either not formed (Route B failure) or oxidized to a carboxylic acid.

  • The tert-Butyl Group: Look for a massive, sharp singlet at ~1.60 ppm (9H). If this integrates to less than 9, or is shifted, your ester was cleaved during acidic workup.

  • The Aromatic Core: You will see a characteristic splitting pattern for the 1,2,4-trisubstituted ring (an AMX system heavily coupled to the fluorine atom), typically appearing between 7.6 ppm and 8.0 ppm.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 2-fluoro-4-formylbenzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the formylation of tert-butyl 4-bromo-2-fluorobenzoate. By understanding the mechanistic causa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the formylation of tert-butyl 4-bromo-2-fluorobenzoate. By understanding the mechanistic causality behind each step, you can tightly control the reaction pathways, minimize impurities, and ensure high-fidelity scale-up.

Section 1: The Chemistry & Mechanistic Causality

The transformation of tert-butyl 4-bromo-2-fluorobenzoate to tert-butyl 2-fluoro-4-formylbenzoate relies on a rapid halogen-metal exchange followed by electrophilic trapping with N,N-dimethylformamide (DMF).

The primary challenge in this reaction is the presence of the tert-butyl ester. While the bulky tert-butyl group provides steric shielding, it remains susceptible to nucleophilic attack by n-butyllithium (n-BuLi) if the kinetic barrier is overcome by thermal energy[1]. Therefore, strictly cryogenic conditions (-100 °C to -80 °C) are mandatory to favor the extremely fast halogen-lithium exchange over the slower nucleophilic acyl substitution, as established in validated pharmaceutical synthesis routes ()[2].

Pathway SM tert-Butyl 4-bromo- 2-fluorobenzoate ArLi Aryl Lithium Intermediate SM->ArLi n-BuLi, THF -100°C Ketone Butyl Ketone Impurity SM->Ketone n-BuLi attack on ester (T > -80°C) Tetra Tetrahedral Intermediate ArLi->Tetra DMF -100°C to -80°C Product tert-Butyl 2-fluoro- 4-formylbenzoate ArLi->Product Reacts with formed product Debrom Debrominated Impurity ArLi->Debrom H2O / Protic Impurities Tetra->Product H3O+ Quench 0°C Dimer Di-aryl Carbinol Impurity Product->Dimer Excess ArLi

Mechanistic pathway and common side-product origins in the formylation of aryl bromides.

Section 2: Validated Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) to verify intermediate formation before proceeding to the next step.

Step 1: System Preparation & Deoxygenation Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Add tert-butyl 4-bromo-2-fluorobenzoate (1.0 equiv) and anhydrous THF (10-15 volumes). Causality: Even trace moisture will prematurely quench the highly basic aryl lithium intermediate, leading to debrominated starting material.

Step 2: Cryogenic Cooling Submerge the reactor in a liquid nitrogen/ethanol bath to achieve an internal temperature of -100 °C[2]. Causality: Standard dry ice/acetone baths (-78 °C) are often insufficient to completely suppress ester attack by n-BuLi. Internal temperature probes are required; do not rely on bath temperature.

Step 3: Lithiation & In-Process Validation Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) while maintaining the internal temperature ≤ -90 °C. Stir for 1 hour at -100 °C to -80 °C[2]. Self-Validating IPC: Withdraw a 0.1 mL aliquot and quench it directly into MeOD. Analyze via 1 H NMR. The disappearance of the aromatic proton adjacent to the bromine and the incorporation of deuterium validates quantitative Br-Li exchange.

Step 4: Formylation Add anhydrous DMF (1.5 to 2.0 equiv), dissolved in a minimal amount of THF, dropwise over 15 minutes. Causality: A bolus addition can cause an exothermic spike leading to ester cleavage, while too slow an addition allows the newly formed tetrahedral intermediate to collapse prematurely and react with unreacted aryl lithium, forming a dimer.

Step 5: Quench & Workup Warm the mixture to 0 °C and quench with saturated aqueous NH 4​ Cl. Causality: A mild, buffered acidic quench prevents the hydrolysis of the acid-sensitive tert-butyl ester while fully breaking down the hemiaminal intermediate into the target aldehyde. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Section 3: Quantitative Troubleshooting Data

Compare your LC-MS/GC-MS data against this matrix to identify and resolve specific pathway deviations.

Side Product / ImpurityMechanism of FormationAnalytical SignaturePreventive Action
tert-Butyl 2-fluorobenzoate Protolysis of the aryl lithium intermediateGC-MS: m/z 196 (M + )Rigorous drying of THF and DMF; validate Br-Li exchange via MeOD IPC.
Butyl 2-fluoro-4-formylphenyl ketone n-BuLi nucleophilic attack on the ester groupLC-MS: m/z 280 (M+H) + Maintain strict internal temperature ≤ -90 °C during n-BuLi addition.
Di-aryl carbinol (Dimer) Aryl lithium attack on the newly formed aldehydeLC-MS: m/z 447 (M+H) + Ensure adequate excess of DMF; optimize addition rate to avoid local depletion.
2-Fluoro-4-formylbenzoic acid Hydrolysis of the tert-butyl esterLC-MS: m/z 167 (M-H) Avoid strong acids (e.g., HCl) during quench; use buffered sat. NH 4​ Cl at 0 °C.
Section 4: FAQs & Troubleshooting Guide

Q: Why is my reaction yielding significant amounts of the debrominated starting material (tert-butyl 2-fluorobenzoate)? A: Debromination is the classic symptom of moisture in the system or proton abstraction from solvent impurities. The aryl lithium intermediate is highly basic. If your DMF is not rigorously dried (e.g., vacuum distilled over 4Å molecular sieves or CaH 2​ ), the water will instantly protonate the intermediate[3]. Additionally, ensure your THF is freshly distilled from sodium/benzophenone or passed through an activated alumina solvent purification system.

Q: I am observing a complex mixture with loss of the tert-butyl ester group. What went wrong? A: You have likely experienced a temperature excursion above -80 °C. While the tert-butyl group is sterically hindered, n-BuLi is a powerful nucleophile. At elevated temperatures, nucleophilic attack on the ester carbonyl outcompetes the halogen-metal exchange, leading to butyl ketone derivatives or tertiary alcohols[1]. Use an internal temperature probe and a liquid nitrogen/ethanol bath to strictly maintain -100 °C during the n-BuLi addition[2].

Q: Can I use sec-BuLi or tert-BuLi instead of n-BuLi to avoid ester attack? A: While tert-BuLi is less nucleophilic and strictly acts as a base/exchange reagent, it requires exactly 2.0 equivalents (one for the exchange, one to destroy the formed tert-butyl bromide to prevent reversible reactions) and is highly pyrophoric. n-BuLi (1.05 equiv) is the industry standard for this specific transformation, provided the cryogenic constraints (-100 °C) are respected.

Q: Why am I seeing a high molecular weight impurity corresponding to a di-aryl carbinol (dimer)? A: Dimerization occurs when the unreacted aryl lithium intermediate attacks the newly formed aldehyde product. This typically happens if the DMF addition is too slow, causing local depletion of the electrophile, or if the reaction is allowed to warm up before the tetrahedral hemiaminal intermediate is fully formed. Ensure rapid, yet temperature-controlled, addition of a slight excess of DMF (1.5 - 2.0 equiv).

References
  • Title: US Patent Application Publication No. US 2010/0004222 A1 (Amide derivatives as ion-channel ligands)
  • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: PubMed Central (PMC) URL: [Link]

  • Title: Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

optimizing temperature for reactions involving tert-butyl 2-fluoro-4-formylbenzoate

Technical Support Center: Temperature Optimization for Reactions Involving tert-Butyl 2-Fluoro-4-Formylbenzoate Overview Welcome to the Technical Support Center for tert-butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for Reactions Involving tert-Butyl 2-Fluoro-4-Formylbenzoate

Overview Welcome to the Technical Support Center for tert-butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0). This guide is engineered for researchers and drug development professionals synthesizing complex APIs, such as ion-channel ligands. The molecule possesses three distinct functional groups—a sterically hindered tert-butyl ester, an ortho-fluorine atom, and a highly reactive para-formyl group. Consequently, thermodynamic control is the single most critical variable in determining chemoselectivity, preventing unwanted nucleophilic aromatic substitution (SNAr), and maximizing yield.

Cryogenic Formylation (Synthesis of the Core Intermediate)

FAQ: Why does my lithiation of tert-butyl 4-bromo-2-fluorobenzoate result in complex mixtures and low yields of the formyl product? Causality & Expert Insight: The issue is almost certainly a temperature excursion above -80°C during the addition of n-Butyllithium (n-BuLi). While the tert-butyl group provides significant steric shielding to the ester carbonyl, n-BuLi is a highly aggressive nucleophile. At temperatures above -78°C, the kinetics of nucleophilic attack on the ester carbonyl begin to compete with the desired halogen-metal exchange at the 4-bromo position. Furthermore, the 2-fluoro substituent can undergo elimination to form a benzyne intermediate or participate in SNAr if the temperature rises. Maintaining strict cryogenic control (-100°C to -80°C) is mandatory, as established in the foundational patent 1[1].

Self-Validating Protocol: Cryogenic Lithiation

  • Preparation: Dissolve tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF under argon.

  • Cooling: Submerge the flask in a liquid N₂/ethanol bath. Self-Validation: Do not proceed until an internal temperature probe reads strictly ≤ -95°C.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Regulate the addition rate to ensure the internal temperature never exceeds -80°C. Stir for 1 hour. Self-Validation: Quench a 0.1 mL aliquot in methanol; LCMS must show complete conversion to the des-bromo mass before proceeding.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise. Stir at -80°C for 30 minutes, then allow the mixture to slowly warm to 0°C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Horner-Wadsworth-Emmons (HWE) Olefination

FAQ: During HWE olefination of the formyl group, I am observing cleavage of the tert-butyl ester. How do I optimize the temperature? Causality & Expert Insight: Ester cleavage during HWE is typically caused by localized heating during the exothermic deprotonation of the phosphonate, combined with the use of an overly aggressive base at elevated temperatures. The tert-butyl ester is generally stable to base, but the ortho-fluoro group increases the electrophilicity of the ester carbonyl via inductive electron withdrawal. If the reaction is heated above 60°C, hydroxide or alkoxide impurities can initiate transesterification or hydrolysis. Perform ylide formation at 0°C, then run the olefination at ambient temperature (20-25°C)[1].

Reductive Amination of the Formyl Group

FAQ: Why am I seeing premature reduction of the aldehyde to the corresponding alcohol instead of the desired benzylamine? Causality & Expert Insight: This is a classic kinetic issue related to the order of addition and temperature during imine formation. As established by Abdel-Magid et al. in their seminal work on2[2], sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent. However, the strongly electron-withdrawing nature of the fluorobenzoate moiety makes the 4-formyl group exceptionally electrophilic. If the reducing agent is present at room temperature before the amine has fully condensed, rapid reduction to the alcohol outpaces imine formation.

Self-Validating Protocol: Two-Step Reductive Amination

  • Imine Formation: Dissolve tert-butyl 2-fluoro-4-formylbenzoate (1.0 eq) and the primary amine (1.05 eq) in 1,2-dichloroethane (DCE). Stir at 40°C for 2 hours without the reducing agent. Self-Validation: Analyze an aliquot via TLC or ¹H NMR; proceed only when >95% of the aldehyde is consumed to form the imine.

  • Cooling: Cool the reaction mixture strictly to 0°C.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exotherm. Stir at 0°C for 1 hour, then allow to warm to 25°C over 3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate.

tert-Butyl Ester Deprotection

FAQ: I need to unmask the carboxylic acid, but TFA hydrolysis is causing degradation of my newly formed amine/olefin. What is the optimal temperature? Causality & Expert Insight: Standard trifluoroacetic acid (TFA) deprotection is highly exothermic. Acid-catalyzed cleavage of the tert-butyl ester proceeds via the formation of an isobutylene carbocation. This reaction is entropically driven and highly temperature-dependent. If the exotherm is not controlled, the generated heat and concentrated acid will cause polymerization of olefins or degradation of secondary amines. As detailed in3[3], the reaction must be run at strictly 20-25°C using a DCM/TFA (1:1) mixture to ensure clean conversion.

Self-Validating Protocol: tert-Butyl Ester Deprotection

  • Preparation: Dissolve the tert-butyl ester intermediate in anhydrous dichloromethane (DCM) at 20°C.

  • Acid Addition: Add an equal volume of Trifluoroacetic acid (TFA) dropwise to maintain the temperature strictly below 25°C.

  • Reaction: Stir at 20-25°C for 2-4 hours. Self-Validation: Monitor by LCMS; the reaction is complete when the [M+H] peak shifts by -56 Da (loss of isobutylene).

  • Workup: Concentrate under a stream of nitrogen to avoid heating the acidic mixture on a rotary evaporator, then azeotrope with toluene to remove residual TFA.

Quantitative Data Summary

Reaction TypeTarget Functional GroupOptimal Temperature RangeSolvent SystemPrimary Risk of Temperature Excursion
Lithiation / Formylation 4-Bromo-100°C to -80°CAnhydrous THFEster cleavage, SNAr at 2-Fluoro position
HWE Olefination 4-Formyl0°C (Ylide), 25°C (Rxn)THFBase-catalyzed ester hydrolysis
Reductive Amination 4-Formyl40°C (Imine), 0°C (Red)DCEPremature reduction to alcohol
Ester Deprotection 1-tert-Butyl Ester20°C to 25°CDCM / TFA (1:1)Acid-catalyzed degradation/polymerization

Mandatory Visualization: Reaction Pathways & Temperature Logic

ReactionPathways A tert-Butyl 4-bromo-2-fluorobenzoate B Lithiation & Formylation (n-BuLi, DMF) A->B C T > -78°C Ester Attack / Degradation B->C Sub-optimal Temp D -100°C to -80°C Selective Br-Li Exchange B->D Optimal Temp E tert-Butyl 2-fluoro-4-formylbenzoate (Core Intermediate) D->E F HWE Olefination (Phosphonate, Base) E->F 20°C to 60°C G Reductive Amination (Amine, NaBH(OAc)3) E->G 0°C to 25°C H Ester Deprotection (TFA or HCl) E->H 25°C I Alkene Derivative F->I J Benzylamine Derivative G->J K Benzoic Acid Derivative H->K

Reaction pathways and temperature decision tree for tert-butyl 2-fluoro-4-formylbenzoate.

References

  • Title: US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same Source: Google Patents URL
  • Title: Greene's Protective Groups in Organic Synthesis Source: Google Books / Wiley URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Optimization

FAQ 1: The tert-Butyl Cation Problem (Alkylation Side Reactions)

Title : Technical Support Center: Troubleshooting tert-Butyl Ester Cleavage Side Reactions Introduction : Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges rela...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: Troubleshooting tert-Butyl Ester Cleavage Side Reactions

Introduction : Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the global deprotection of tert-butyl (tBu) esters and ethers in solid-phase peptide synthesis (SPPS) and small molecule workflows. While trifluoroacetic acid (TFA) efficiently cleaves tBu esters to yield the desired carboxylic acids, the reaction generates highly reactive tert-butyl cations. If left unchecked, these electrophiles wreak havoc on nucleophilic functional groups, leading to complex side reactions.

This guide provides a mechanistic understanding of these side reactions, sequence-specific troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanism A tert-Butyl Ester (Substrate) C Protonated Ester A->C + H+ B TFA (Acid) B->C D tert-Butyl Cation (Electrophile) C->D Cleavage E Free Carboxylic Acid (Desired Product) C->E Cleavage F Nucleophilic Attack (Trp, Met, Cys, Tyr) D->F No Scavenger H Scavengers (TIS, EDT, Water) D->H Scavenger Present G Alkylated Byproduct (+56 Da) F->G I Quenched Cation (Isobutane, tBu-Scavenger) H->I

Logical relationship of tBu cation generation and scavenging during TFA cleavage.

Q1: Following TFA cleavage, LC-MS analysis of my peptide shows a mass increase of +56 Da. What is the root cause? Answer: A mass shift of +56 Da is the classic hallmark of tert-butylation[1]. During acidolysis, the protonation and subsequent cleavage of the tBu ester oxygen-carbon bond generates a highly electrophilic tert-butyl cation[2]. If this cation is not immediately quenched, it will alkylate nucleophilic amino acid side chains within your sequence. The most vulnerable residues are:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation[1].

  • Cysteine (Cys): The free thiol group reacts rapidly to form an S-tert-butylated byproduct[3].

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt[1].

  • Tyrosine (Tyr): The phenolic ring undergoes Friedel-Crafts alkylation[4].

Q2: How do I select the appropriate scavenger cocktail to prevent these alkylation events? Answer: Scavengers act as sacrificial nucleophiles, competing with your peptide for the tert-butyl cations[4]. The choice of scavenger depends entirely on the amino acid composition of your substrate. For instance, Triisopropylsilane (TIS) is excellent for general carbocation quenching, but insufficient for Cys-rich peptides, which require thiols like Ethanedithiol (EDT)[5].

Table 1: Quantitative Guide to Scavenger Selection
ScavengerTarget Cation / ApplicationRecommended ConcentrationCausality & Mechanism
Triisopropylsilane (TIS) General tBu, Trt2.5% - 5% (v/v)Hydride donor; reduces the carbocation to isobutane. Does not cause side reactions with disulfides[6].
Water (H₂O) tBu2.5% - 5% (v/v)Quenches cations to form tert-butanol. Essential for preventing tBu trifluoroacetate formation[2].
Ethanedithiol (EDT) tBu, Trt (Protects Cys/Met)2.5% (v/v)Highly nucleophilic dithiol. Traps cations and prevents S-alkylation of Cys and oxidation of Met[7].
Thioanisole / Phenol Arg(Pmc), Arg(Pbf)5% (v/v) / 5% (w/v)Accelerates the cleavage of arylsulfonyl groups from Arg and scavenges cations via aromatic substitution[5].
Dithiothreitol (DTT) Prevents Met oxidation1% - 5% (w/v)Strong reducing agent. Suppresses the acidic oxidation of Met thioethers to sulfoxides[8].

FAQ 2: Sequence-Specific Side Reactions

Q3: My Asp-Gly containing peptide is showing a -18 Da mass shift and poor biological activity. What is happening? Answer: You are observing aspartimide formation . This is a sequence-dependent side reaction highly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs[2]. Under both basic (Fmoc deprotection) and acidic (TFA cleavage) conditions, the nitrogen of the adjacent amino acid attacks the side-chain ester carbonyl of Asp(OtBu), releasing tert-butanol (or water, if already deprotected) to form a cyclic five-membered imide (-18 Da)[8]. This cyclic intermediate can racemize and reopen to form a mixture of α- and β-aspartyl peptides. To mitigate this, use a sterically hindered protecting group like the β-cyclohexyl ester or add 0.1 M HOBt to your piperidine deprotection solutions[8].

Q4: My peptide contains a C-terminal Methionine, and I am observing a byproduct with a mass shift indicating the loss of the C-terminal amino acid. Why? Answer: This is due to homoserine lactone formation . During TFA cleavage, tert-butyl cations alkylate the thioether side chain of the C-terminal Met residue[8]. The resulting sulfonium intermediate undergoes an intramolecular nucleophilic attack by the C-terminal carboxylic acid, cleaving the peptide bond and cyclizing to produce a homoserine lactone[8]. To prevent this, you must use a highly aggressive scavenger cocktail (e.g., Reagent K) containing EDT and thioanisole to ensure the tBu cations are trapped before they can alkylate the Met residue[8].

Experimental Protocols

To ensure self-validation, the following protocols incorporate in-process checks.

Protocol 1: Standard TFA Cleavage with Reagent K (For Peptides containing Cys, Met, Trp, Arg)

Reagent K is the industry standard for complex sequences prone to alkylation[8].

Materials:

  • TFA (Trifluoroacetic acid)

  • Phenol

  • Water (Milli-Q)

  • Thioanisole

  • EDT (1,2-Ethanedithiol)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Preparation: In a fume hood, prepare Reagent K by mixing TFA / Phenol / Water / Thioanisole / EDT in an 82.5 : 5 : 5 : 5 : 2.5 ratio (v/v/w/v/v)[5]. Note: Dissolve phenol in TFA first.

  • Cleavage: Add 10 mL of Reagent K per gram of dry peptide-resin to a round-bottom flask. Stir the suspension at room temperature (20-25°C) for 2 to 3 hours[9].

  • Filtration: Filter the resin through a medium-porosity fritted glass funnel into a clean flask. Wash the resin with 1-2 mL of neat TFA[9].

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly 1/3 of its original volume. Add the concentrated solution dropwise into a 10-fold excess of ice-cold diethyl ether to precipitate the peptide[9].

  • Validation (Self-Check): Centrifuge at 2000 x g for 10 minutes. The scavengers (phenol, thioanisole, EDT) and quenched tBu adducts will remain soluble in the ether supernatant[9]. Decant the supernatant.

  • Washing: Resuspend the peptide pellet in fresh cold ether and centrifuge again. Repeat this wash step three times to completely remove scavengers.

  • Analysis: Dissolve the dried pellet in an aqueous buffer and immediately analyze via LC-MS. Confirm the absence of +56 Da (tBu) or +106 Da (thioanisole adduct) peaks.

Protocol 2: Two-Step Cleavage for Mitigation of S-tert-Butylated Cys-Peptides

For sequences highly prone to S-tert-butylation, a kinetic two-step cleavage approach minimizes the interaction time between free thiols and active alkylating species[3].

Step-by-Step Methodology:

  • Initial Treatment: Treat the peptide-resin with a low-TFA cocktail: TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10 ratio) for exactly 30 minutes at 25°C[3]. This initiates the removal of highly labile protecting groups while keeping the tBu cation concentration low.

  • Acidification: After 30 minutes, add neat TFA to bring the total TFA proportion up to 80%[3].

  • Completion: Continue stirring for an additional 150 minutes to complete the deprotection of more resistant groups (e.g., Arg(Pbf))[3].

  • Isolation: Proceed with cold ether precipitation as described in Protocol 1.

Workflow N1 TFA Cleavage of tBu Ester N2 LC-MS Analysis N1->N2 N3 Mass +56 Da? (Alkylation) N2->N3 N4 Mass -18 Da? (Aspartimide) N2->N4 N5 Add EDT/Thioanisole (Reagent K) N3->N5 Yes N7 Desired Product N3->N7 No N6 Use Piperidine + HOBt or switch protecting group N4->N6 Yes N4->N7 No

Troubleshooting decision tree for identifying and resolving tBu cleavage side reactions.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. peptide.com.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
  • Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Benchchem.
  • Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis. Benchchem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Renyi.hu.
  • Introduction to Cleavage Techniques. ThermoFisher.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. Benchchem.

Sources

Troubleshooting

Catalyst Selection for Cross-Coupling with tert-butyl 2-fluoro-4-formylbenzoate: A Technical Support Guide

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving tert-butyl 2-fluoro-4-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving tert-butyl 2-fluoro-4-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging substrate. The unique combination of a sterically demanding tert-butyl ester, an electron-withdrawing formyl group, and a resilient carbon-fluorine bond necessitates a nuanced approach to catalyst system selection and reaction optimization. This document provides in-depth troubleshooting advice and frequently asked questions to facilitate successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues you may encounter when using tert-butyl 2-fluoro-4-formylbenzoate in cross-coupling reactions.

Issue 1: Low to No Product Formation

Symptom: Your reaction shows a low yield or complete absence of the desired coupled product, with the starting material remaining largely unconsumed.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The C-F bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition a significant challenge.[1]

    • Solution: Employ a highly active catalyst system known for C-F bond activation.

      • Catalyst: Nickel-based catalysts have shown promise for the activation of aryl fluorides.[2][3] Consider screening catalysts like Ni(COD)₂ or NiCl₂(dppp). For palladium-based systems, use electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance the electron density at the metal center, which facilitates oxidative addition.[1][4]

      • Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent starting points for palladium-catalyzed reactions.[1][5] For sterically hindered substrates, consider ligands with flexible steric bulk.[4]

      • Protocol: Start with a robust palladium precatalyst like a G3 or G4 Buchwald precatalyst to ensure efficient generation of the active Pd(0) species.[6]

  • Inadequate Base: The choice of base is critical for activating the organoboron species in Suzuki couplings and for the overall catalytic cycle in other cross-coupling reactions.[7]

    • Solution: Screen a variety of bases.

      • Bases: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially with challenging substrates.[7][8] Be mindful that strong bases could potentially lead to hydrolysis of the tert-butyl ester, although this is generally less of a concern than with methyl or ethyl esters.

      • Solvent System: The effectiveness of a base can be solvent-dependent. For instance, K₃PO₄ may require a small amount of water to be fully effective in anhydrous solvents.[8] A common solvent system to start with is a mixture of an organic solvent like dioxane or toluene with water.[8]

  • Suboptimal Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: Carefully increase the reaction temperature.

      • Temperature Range: Most Suzuki reactions are conducted at elevated temperatures, typically between 80-110 °C.[8][9] Monitor for potential decomposition of starting materials or products at higher temperatures.

Issue 2: Significant Dehalogenation (Hydrodefluorination) of Starting Material

Symptom: You observe the formation of tert-butyl 4-formylbenzoate as a major byproduct, where the fluorine atom has been replaced by hydrogen.

Potential Causes & Step-by-Step Solutions:

  • Presence of Hydride Sources: Dehalogenation can occur when a palladium-hydride species is formed, which can arise from the reaction of the palladium complex with certain bases, solvents (like alcohols), or trace water.[10]

    • Solution: Minimize potential hydride sources.

      • Base Selection: Avoid bases that can act as hydride donors. Carbonate and phosphate bases are generally preferred over alkoxides in this regard.[10]

      • Solvent Choice: Use anhydrous solvents and avoid alcohols if dehalogenation is a persistent issue. Rigorously degas your solvents to remove oxygen, which can sometimes contribute to pathways leading to dehalogenation.[10]

  • Slow Forward Reaction: If the desired cross-coupling is slow, competing side reactions like dehalogenation can become more prominent.[10]

    • Solution: Optimize conditions to accelerate the main reaction.

      • Catalyst and Ligand: As with low yield issues, a more active catalyst system with a bulky, electron-rich ligand can speed up the oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.[11]

Issue 3: Aldehyde-Related Side Reactions or Catalyst Inhibition

Symptom: You observe byproducts suggesting the formyl group has reacted, or the reaction stalls unexpectedly.

Potential Causes & Step-by-Step Solutions:

  • Aldehyde as a Competing Ligand: The aldehyde's oxygen atom can coordinate to the palladium center, potentially inhibiting the catalyst.[12]

    • Solution: Choose a ligand that binds more strongly to the palladium.

      • Ligand Choice: Bulky biaryl phosphine ligands (Buchwald ligands) or NHC ligands often form very stable and active catalysts that are less susceptible to inhibition by other coordinating groups on the substrate.[4][13]

  • Reaction with Basic Media: Under strongly basic conditions and high temperatures, aldehydes can potentially undergo side reactions.

    • Solution: Use milder bases or protect the aldehyde group.

      • Milder Bases: Screen weaker bases like K₂CO₃ or even fluoride bases like KF, which can be effective in some Suzuki couplings.[7][8]

      • Protecting Group Strategy: If side reactions are unavoidable, consider protecting the aldehyde as an acetal. This adds extra synthetic steps but can be a robust solution for complex multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for tert-butyl 2-fluoro-4-formylbenzoate?

A1: The Suzuki-Miyaura coupling is often the first choice due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[14] However, for C-N bond formation, the Buchwald-Hartwig amination is the premier method.[15] The Sonogashira coupling can be used for C-C bond formation with terminal alkynes, but the conditions might need careful optimization for this electron-deficient aryl fluoride.[16]

Q2: What is a good starting point for a catalyst system for a Suzuki coupling with this substrate?

A2: A reliable starting point would be a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand.[5]

  • Palladium Source: Pd₂(dba)₃ or a Buchwald G3 precatalyst (e.g., XPhos Pd G3).[6][17]

  • Ligand: XPhos or SPhos.[5]

  • Base: K₃PO₄ or Cs₂CO₃.[7]

  • Solvent: A 10:1 mixture of Toluene/H₂O or Dioxane/H₂O.[8]

  • Temperature: 100 °C.

Q3: How does the tert-butyl ester group influence catalyst selection?

A3: The primary influence of the tert-butyl ester is steric. Its bulkiness, combined with the ortho-fluoro substituent, can hinder the approach of the catalyst to the C-F bond. This necessitates the use of bulky ligands like the Buchwald-type biaryl phosphines, which are designed to promote reactions with sterically demanding substrates.[11][18] While tert-butyl esters are generally more stable to hydrolysis than other alkyl esters, it is still prudent to screen bases and monitor for any ester cleavage, especially under prolonged heating.

Q4: Can I use a copper co-catalyst in a Sonogashira coupling with this substrate?

A4: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the homocoupling of the alkyne (Glaser coupling).[10] For a substrate with a potentially coordinating formyl group, a copper-free system with a robust palladium/phosphine catalyst might be a cleaner option.

Q5: My reaction mixture turns black. Does this signify failure?

A5: Not necessarily. The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the soluble palladium catalyst into an inactive, agglomerated form.[9] While this is not ideal as it reduces the concentration of the active catalyst, many successful reactions proceed with a dark or black appearance. If the reaction stalls and you observe significant precipitation, it is a sign of catalyst instability. This can be addressed by ensuring a strictly inert atmosphere, using a more stable precatalyst, or adjusting the ligand-to-metal ratio.[9]

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable precatalyst that efficiently generates the active Pd(0) species.[6]
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich ligand suitable for challenging substrates.[5]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Base K₃PO₄ (2-3 equivalents)A strong base often effective for difficult couplings.
Solvent Toluene/H₂O (10:1)A common biphasic system that aids in dissolving both organic and inorganic reagents.[8]
Temperature 100 °CSufficient thermal energy for C-F bond activation.[8]
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2-fluoro-4-formylbenzoate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows

Troubleshooting_Low_Yield start Low to No Product Formation cause1 Inefficient Oxidative Addition (C-F) start->cause1 cause2 Inadequate Base start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Switch to Ni-catalyst OR Use bulky, e--rich ligand (e.g., XPhos) cause1->solution1 solution2 Screen stronger bases (K3PO4, Cs2CO3) cause2->solution2 solution3 Increase temperature (80-110 °C) cause3->solution3

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection_Logic substrate Substrate: tert-butyl 2-fluoro-4-formylbenzoate sub_features Key Features: - Challenging C-F bond - Steric hindrance (ortho-F, t-Bu) - Coordinating formyl group substrate->sub_features reqs Catalyst Requirements: - High activity for C-F activation - Steric tolerance - Resistance to inhibition sub_features->reqs recommendation Recommendation: Pd precatalyst with bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) reqs->recommendation

Caption: Logic for catalyst system selection.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis.
  • PubMed Central. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • Benchchem. (n.d.). Reactivity of Ortho-Halo Benzaldehydes in Suzuki Coupling: A Comparative Guide.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Royal Society of Chemistry. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2020, September 15).
  • SpringerLink. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • SciSpace. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • ResearchGate. (n.d.). (PDF) Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions.
  • IntechOpen. (2025, February 27). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions.
  • MDPI. (2020, August 12). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][8]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? | Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. (2025, August 7).
  • Chemistry LibreTexts. (2023, June 30).
  • PubMed Central. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • YouTube. (2025, April 3).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram.
  • Macmillan Group. (2017, August 6).
  • ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions.
  • PubMed Central. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • PubMed Central. (2024, October 24).
  • PubMed. (n.d.). Preferential oxidative dehalogenation upon conversion of 2-halophenols by Rhodococcus opacus 1G.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl 2-fluoro-4-formylbenzoate: A Comparative Analysis

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-butyl 2-fluoro-4-formylbenzoate, a versatile building block in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into a comparative analysis with structurally related analogs, offering field-proven insights into the subtle yet significant effects of substituent changes on the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for daily decision-making in their synthetic endeavors.

The Strategic Importance of Fluorinated Benzaldehydes

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The benzaldehyde moiety, a versatile synthetic handle, is frequently utilized in the construction of complex molecular architectures. Consequently, fluorinated benzaldehyde derivatives, such as tert-butyl 2-fluoro-4-formylbenzoate, are of significant interest. A thorough understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and the definitive confirmation of molecular structure.

Predicted ¹H NMR Spectrum of tert-Butyl 2-fluoro-4-formylbenzoate

A standard ¹H NMR spectrum of tert-butyl 2-fluoro-4-formylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the tert-butyl group. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecule's electronic and steric environment.

Aromatic Region (δ 7.5 - 8.5 ppm)

The aromatic region of the spectrum is the most informative, revealing the substitution pattern of the benzene ring. The three aromatic protons (H-3, H-5, and H-6) will each give rise to a distinct signal, influenced by the electronic effects of the three substituents: the electron-withdrawing formyl (-CHO) and tert-butoxycarbonyl (-COOBuᵗ) groups, and the electronegative fluorine (-F) atom.

  • H-6: This proton is ortho to the strongly electron-withdrawing formyl group and meta to the fluorine and tert-butoxycarbonyl groups. The deshielding effect of the aldehyde will result in a downfield chemical shift, predicted to be around δ 8.2-8.4 ppm . It will appear as a doublet due to coupling with H-5 (ortho coupling, ³JHH ≈ 8 Hz).

  • H-5: Positioned meta to both the formyl and tert-butoxycarbonyl groups and ortho to the fluorine atom, this proton will experience both deshielding and coupling to fluorine. Its predicted chemical shift is in the range of δ 7.8-8.0 ppm . The signal will be a doublet of doublets due to coupling with H-6 (ortho coupling, ³JHH ≈ 8 Hz) and the fluorine atom (meta coupling, ⁴JHF ≈ 5-7 Hz).[3]

  • H-3: This proton is ortho to the fluorine atom and the tert-butoxycarbonyl group, and para to the formyl group. The shielding effect of the ortho-fluorine will be counteracted by the deshielding from the ester group. Its chemical shift is predicted to be around δ 7.6-7.8 ppm . The signal will appear as a doublet of doublets due to coupling with the fluorine atom (ortho coupling, ³JHF ≈ 9-11 Hz) and H-5 (meta coupling, ⁴JHH ≈ 2-3 Hz).

Aldehyde Proton (δ 9.9 - 10.1 ppm)

The proton of the formyl group is highly deshielded and will appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm .

tert-Butyl Protons (δ ~1.6 ppm)

The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.6 ppm . The upfield chemical shift is characteristic of aliphatic protons shielded from the deshielding effects of the aromatic ring.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Aldehyde-H9.9 - 10.1s-
H-68.2 - 8.4d³J(H6-H5) ≈ 8
H-57.8 - 8.0dd³J(H5-H6) ≈ 8, ⁴J(H5-F) ≈ 5-7
H-37.6 - 7.8dd³J(H3-F) ≈ 9-11, ⁴J(H3-H5) ≈ 2-3
tert-Butyl-H~1.6s-

Comparative Spectral Analysis: The Impact of Substituent Modification

To fully appreciate the nuances of the ¹H NMR spectrum of tert-butyl 2-fluoro-4-formylbenzoate, a comparison with structurally related analogs is instructive. These comparisons highlight the diagnostic value of specific signals and coupling patterns.

The Effect of Fluorine: A Comparison with tert-Butyl 4-formylbenzoate

The most striking difference in the ¹H NMR spectrum upon removal of the fluorine atom is the simplification of the aromatic region. In tert-butyl 4-formylbenzoate, the two protons ortho to the formyl group (and meta to the ester) are chemically equivalent, as are the two protons meta to the formyl group (and ortho to the ester).

CompoundAromatic Proton SignalsKey Differentiating Feature
tert-Butyl 2-fluoro-4-formylbenzoateThree distinct signals, all coupled to fluorine.Complex splitting patterns due to H-F coupling.
tert-Butyl 4-formylbenzoateTwo doublets, integrating to 2H each.Absence of H-F coupling, leading to simpler multiplets.[4]

This comparison underscores the utility of H-F coupling constants in confirming the position of fluorine substitution on an aromatic ring.

The Influence of the Ester Group: A Comparison with Methyl 2-fluoro-4-formylbenzoate

Changing the ester group from tert-butyl to methyl primarily affects the upfield region of the spectrum. The sharp singlet of the tert-butyl group is replaced by a singlet corresponding to the methyl protons.

CompoundAliphatic Proton SignalImpact on Aromatic Region
tert-Butyl 2-fluoro-4-formylbenzoateSinglet at ~δ 1.6 ppm (9H).Minimal.
Methyl 2-fluoro-4-formylbenzoateSinglet at ~δ 3.9 ppm (3H).Minimal, though slight shifts in aromatic protons may be observed due to the different electronic nature of the ester.

This comparison is crucial for confirming the identity of the ester functionality, a common transformation in synthetic sequences.

The Role of the Formyl Group: A Comparison with tert-Butyl 2-fluoro-4-methylbenzoate

Replacing the electron-withdrawing formyl group with a weakly electron-donating methyl group significantly alters the chemical shifts of the aromatic protons.

CompoundKey Functional GroupEffect on Aromatic Protons
tert-Butyl 2-fluoro-4-formylbenzoate-CHO (electron-withdrawing)Significant downfield shift of all aromatic protons, especially the ortho proton (H-6).
tert-Butyl 2-fluoro-4-methylbenzoate-CH₃ (electron-donating)Upfield shift of aromatic protons compared to the formyl analog.[5]

This comparison demonstrates the sensitivity of proton chemical shifts to the electronic nature of the substituents, a fundamental principle in NMR spectroscopy.[6]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum suitable for detailed analysis, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹H experiment.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Ensure the spectral width encompasses all expected proton signals (typically 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualizing the Workflow and Molecular Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune acquire Acquire Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate and Integrate phase->calibrate

Figure 1: A generalized workflow for acquiring a high-quality ¹H NMR spectrum.

Figure 2: Structure of tert-butyl 2-fluoro-4-formylbenzoate.

Conclusion

The ¹H NMR spectrum of tert-butyl 2-fluoro-4-formylbenzoate is a rich source of structural information. A detailed analysis of chemical shifts and coupling patterns, particularly the characteristic H-F couplings, allows for unambiguous assignment of all proton signals. By comparing its spectrum with those of non-fluorinated, differently esterified, and alternatively substituted analogs, we gain a deeper understanding of the structure-spectrum relationship. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, empowers researchers to confidently characterize their molecules and make informed decisions in their synthetic campaigns. The ability to interpret such spectra is not merely an academic exercise but a critical skill in the fast-paced environment of modern chemical research and development.

References
  • "Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Fluorine NMR. Elsevier. [Link]

  • The Effect of Fluorine in 1H NMR : r/Chempros. Reddit. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. PMC. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • hil6_sln.html. University of Wisconsin. [Link]

  • (PDF) 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ResearchGate. [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect | ACS Omega. ACS Publications. [Link]

  • Tert-butyl 2-fluoro-4-methylbenzoate (C12H15FO2). PubChemLite. [Link]

  • Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388. PubChem. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Research Square. [Link]

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram. ResearchGate. [Link]

  • Tert-butyl 4-formylbenzoate | C12H14O3 | CID 2751588. PubChem. [Link]

  • TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Organic Syntheses Procedure. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Tert-butyl 2,5-difluoro-4-methylbenzoate | C12H14F2O2 | CID 166723973. PubChem. [Link]

Sources

Comparative

13C NMR Chemical Shifts &amp; Structural Profiling: A Comparison Guide for tert-Butyl 2-fluoro-4-formylbenzoate vs. Alternatives

Introduction In advanced pharmaceutical synthesis, tert-butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) serves as a highly specialized fluorinated building block. It is frequently utilized in the development of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In advanced pharmaceutical synthesis, tert-butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) serves as a highly specialized fluorinated building block. It is frequently utilized in the development of complex therapeutics, including vanilloid receptor 1 (VR1) antagonists [1] and GluN2C-selective potentiators [2]. For researchers and drug development professionals, verifying the regiochemistry and structural integrity of this intermediate is paramount.

This guide objectively compares the chemical performance of the tert-butyl ester against its methyl ester alternative and provides a comprehensive, self-validating analytical framework for 13 C NMR characterization across different solvent systems.

Part 1: Strategic Comparison of Ester Protecting Groups

When designing a synthetic route, chemists must choose the appropriate ester protecting group for the 2-fluoro-4-formylbenzoate scaffold. The choice between a methyl ester and a tert-butyl ester dramatically impacts downstream yields and side-reaction profiles.

The Methyl Ester Vulnerability

Methyl 2-fluoro-4-formylbenzoate requires basic conditions (e.g., LiOH or NaOH in aqueous media) for deprotection to the corresponding carboxylic acid. However, subjecting a molecule with both a C4 aldehyde and a highly activated C2 fluorine to basic conditions introduces severe liabilities:

  • Cannizzaro Reaction: The base can induce disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid.

  • Nucleophilic Aromatic Substitution (S N​ Ar): Hydroxide ions can attack the highly electrophilic C2 position, displacing the fluorine atom and yielding a phenol byproduct.

The tert-Butyl Advantage (Causality & Performance)

tert-Butyl 2-fluoro-4-formylbenzoate circumvents these issues entirely. The bulky tert-butyl group provides steric shielding during intermediate coupling steps and is cleaved under strictly acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane). This orthogonal deprotection strategy preserves both the electrophilic aldehyde and the labile C-F bond, ensuring high-fidelity conversion to 2-fluoro-4-formylbenzoic acid.

G A tert-Butyl 2-fluoro-4-formylbenzoate (Target Product) B TFA / DCM (Acidic Cleavage) A->B C 2-Fluoro-4-formylbenzoic acid (High Yield, Intact Functional Groups) B->C D Methyl 2-fluoro-4-formylbenzoate (Alternative) E LiOH / H2O (Basic Cleavage) D->E F Side Reactions (Cannizzaro / SNAr at C2 Fluorine) E->F

Fig 1. Orthogonal deprotection pathways comparing tert-butyl vs. methyl ester alternatives.

Part 2: 13 C NMR Chemical Shift Analysis & Solvent Comparison

Accurate assignment of the 13 C NMR spectrum requires understanding the complex spin-spin coupling between the 13 C nuclei and the 19 F nucleus (Spin = 1/2). The table below compares the experimental chemical shifts and coupling constants ( JCF​ ) in two standard NMR solvents: CDCl 3​ and DMSO- d6​ [3].

Comparative 13 C NMR Data Table (100 MHz, 298 K)
Carbon PositionCDCl 3​ ( δ , ppm)DMSO- d6​ ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Assignment Notes
C4 (Aldehyde C=O) 190.5192.1d~1.5 5JCF​ , downfield shift in DMSO due to H-bonding
C1' (Ester C=O) 163.2164.0d~3.8 3JCF​ coupling
C2 (Ar-F) 161.8160.5d~262.0 1JCF​ , characteristic ipso-F deshielding
C4 (Ar-CHO) 140.4141.2d~6.5 3JCF​ coupling
C6 (Ar-H) 132.1132.8d~8.0 3JCF​ coupling
C5 (Ar-H) 125.4126.1d~3.0 4JCF​ coupling
C1 (Ar-COO) 124.0123.2d~10.5 2JCF​ coupling, modulated by ester withdrawal
C3 (Ar-H) 115.8116.5d~24.5 2JCF​ coupling
C(CH 3​ ) 3​ (t-Butyl) 82.581.8s-Quaternary carbon of the protecting group
CH 3​ (t-Butyl) 28.127.8s-Methyl carbons (3x equivalent)
Solvent Causality
  • CDCl 3​ : The industry standard for routine acquisition. It provides sharp lines and minimal viscosity broadening.

  • DMSO- d6​ : As a highly polar, hydrogen-bond accepting solvent, DMSO induces a noticeable downfield shift (~1.5 ppm) for the aldehyde and ester carbonyl carbons. This solvent is the superior alternative if the intermediate is advanced to a more complex, less soluble analog.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural verification, researchers should not rely solely on theoretical JCF​ coupling patterns. The following step-by-step methodology establishes a self-validating system using 19 F decoupling to definitively prove carbon assignments.

High-Resolution 13 C{ 1 H} and 13 C{ 1 H, 19 F} NMR Workflow

Step 1: Sample Preparation Dissolve 50 mg of tert-butyl 2-fluoro-4-formylbenzoate in 0.6 mL of CDCl 3​ . Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube. Causality: Filtration removes paramagnetic particulates that cause localized magnetic field inhomogeneities, ensuring sharp resolution of the fine 4JCF​ and 5JCF​ couplings (< 3 Hz).

Step 2: Probe Tuning & Matching Insert the sample and carefully tune the NMR probe to the resonance frequencies of 1 H, 13 C, and 19 F. Causality: Proper impedance matching on the 19 F channel is critical. Poor tuning will result in inefficient decoupling power transfer, potentially causing probe arcing or incomplete collapse of the carbon multiplets.

Step 3: Standard 13 C{ 1 H} Acquisition Acquire the base spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Set the spin-lattice relaxation delay (D1) to at least 2.0 seconds and acquire 1024 scans. Causality: Quaternary carbons (C1, C2, C4, C1', and the t-butyl central carbon) lack attached protons and thus exhibit exceptionally long T 1​ relaxation times. A sufficient D1 ensures these critical signals return to equilibrium between pulses, providing an accurate signal-to-noise ratio.

Step 4: Triple Resonance 13 C{ 1 H, 19 F} Acquisition (The Validation Step) Switch to a triple-resonance pulse sequence utilizing continuous wave (CW) or composite pulse 19 F decoupling. Causality: Irradiating the 19 F frequency actively removes the spin-spin coupling between the fluorine and carbon nuclei. By overlaying this decoupled spectrum with the standard 13 C{ 1 H} spectrum, all previously observed doublets will collapse into sharp singlets. This binary "on/off" coupling behavior serves as absolute, self-validating proof of the fluorinated carbon assignments.

G S1 Sample Prep (50mg in CDCl3) S2 13C{1H} NMR Acquisition S1->S2 S3 Observe C-F Coupling (Doublets) S2->S3 S4 13C{1H, 19F} NMR Acquisition S3->S4 S5 Decoupled Singlets (Assignment Validated) S4->S5

Fig 2. Self-validating NMR workflow utilizing 19F decoupling to confirm carbon assignments.

References

  • Title: US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same Source: Google Patents URL
  • Title: US9464060B2 - Compounds Source: Google Patents URL
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: SpringerLink URL: [Link]

Validation

A Comparative Guide to Alternatives for tert-butyl 2-fluoro-4-formylbenzoate in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. The trifunctional reagent, tert-butyl 2-fluoro-4-formylbenzoate, is a valuable scaffold, offering orthogonal reactive sites for molecular elaboration. However, reliance on a single reagent can limit synthetic strategy, especially when downstream conditions conflict with the properties of the tert-butyl protecting group.

This in-depth guide provides an objective comparison of viable alternatives to tert-butyl 2-fluoro-4-formylbenzoate. We will explore alternative protection strategies for the parent carboxylic acid, analyze structural isomers, and compare halogen-substituted analogs. This analysis is supported by established chemical principles and comparative data to empower chemists with the knowledge to make informed decisions for their specific synthetic challenges.

Chapter 1: Understanding the Core Scaffold and the Role of Protection

The power of 2-fluoro-4-formylbenzoic acid as a synthetic intermediate lies in its three distinct functional groups. The aldehyde (formyl group) is a versatile handle for forming C-C or C-N bonds through reactions like Wittig olefination, aldol condensations, or reductive amination.[1] The fluorine atom, a common bioisostere in medicinal chemistry, modulates the electronic properties of the ring, can enhance metabolic stability, and influence binding affinity through specific interactions.[2][3]

The carboxylic acid is often a key pharmacophoric element but its acidic proton and nucleophilic carboxylate form interfere with many reactions targeting the aldehyde, such as those involving organometallics or strong bases.[4] Therefore, protecting the carboxylic acid is essential for achieving chemoselectivity. The choice of this protecting group is the first and most critical decision point we will explore.

Caption: Functional components of the core reagent.

Chapter 2: A Critical Analysis of the tert-Butyl Ester

The tert-butyl ester is a widely used protecting group for carboxylic acids, and for good reason. Its primary advantage is its stability under a broad range of conditions that cleave other esters, particularly basic (saponification), hydrogenolytic, and mildly acidic conditions.[4][5]

Advantages:

  • Robust Stability: Resistant to nucleophiles and bases, allowing for Grignard reactions or base-catalyzed condensations at the aldehyde.

  • Clean Cleavage Mechanism: Deprotection occurs via an E1 elimination pathway, releasing the volatile isobutylene and the free carboxylic acid, which simplifies workup.

Limitations:

  • Harsh Deprotection: Cleavage typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous solvent.[6] These conditions can be detrimental to other acid-sensitive functional groups within a complex molecule, such as acetals, ketals, or even N-Boc protecting groups.[6]

Standard Protocol: TFA-mediated Deprotection of tert-Butyl Ester
  • Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene to remove residual TFA. The resulting carboxylic acid can then be purified.

Chapter 3: Alternative Protecting Groups for Enhanced Synthetic Flexibility

The limitations of the tert-butyl group necessitate alternatives that offer different, often milder, deprotection conditions. This concept is known as "orthogonal protection," where one protecting group can be removed selectively in the presence of others.[7][8]

Methyl and Ethyl Esters

Simple alkyl esters are common alternatives, introduced via Fischer esterification. While stable to many conditions, their primary deprotection pathway is saponification using a strong base like NaOH or LiOH.

  • Key Advantage: Useful when the final synthetic steps are tolerant of basic conditions but not strong acid.

  • Key Disadvantage: Incompatible with base-sensitive functional groups or chiral centers prone to epimerization.

Benzyl Ester (Bn)

The benzyl ester offers a truly orthogonal deprotection strategy. It is stable to both the strongly acidic conditions used to cleave tert-butyl esters and the basic conditions for methyl/ethyl esters.

  • Key Advantage: Deprotection is achieved under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[4] This method is exceptionally mild and preserves the vast majority of other functional groups.

  • Application: Ideal for complex syntheses where acid/base labile groups are present elsewhere in the molecule.

Protecting GroupIntroduction MethodStabilityDeprotection ConditionsOrthogonality
tert-Butyl (tBu) Reaction with isobutylene or tert-butanolHigh (Base, Nucleophiles, H₂)Strong Acid (TFA, HCl)[6]High vs. Base/H₂ labile groups
Methyl (Me) Fischer Esterification (MeOH, H⁺)Moderate (Acid, H₂)Base (NaOH, LiOH)High vs. Acid/H₂ labile groups
Benzyl (Bn) Benzylation (BnBr, Base)High (Acid, Base)Hydrogenolysis (H₂, Pd/C)High vs. Acid/Base labile groups
Table 1: Comparison of Carboxylic Acid Protecting Groups.

Chapter 4: Structural Isomers as Strategic Alternatives

Altering the substitution pattern on the aromatic ring can provide a new vector for structure-activity relationship (SAR) studies.[9] A readily available structural isomer is 2-fluoro-5-formylbenzoic acid .

The shift of the formyl group from the para- (4-position) to the meta- (5-position) position relative to the fluorine atom subtly changes the molecule's electronic and steric profile.

  • Electronic Effects: In the 4-formyl isomer, both the fluorine and the formyl group are para/ortho to the carboxylic acid, exerting strong electron-withdrawing effects that increase the acidity of the carboxyl group. In the 5-formyl isomer, the formyl group is now meta, and its electron-withdrawing influence on the carboxyl group is purely inductive and weaker.[1]

  • Synthetic Utility: This change can influence the reactivity of the aldehyde and provide a different spatial arrangement of functional groups for probing interactions with a biological target.[9]

Property2-Fluoro-4-formylbenzoic acid2-Fluoro-5-formylbenzoic acid
CAS Number 604000-97-7[10]550363-85-4[11]
Molecular Formula C₈H₅FO₃C₈H₅FO₃
Molecular Weight 168.12 g/mol 168.12 g/mol
Substitution Pattern F (ortho), CHO (para) to COOHF (ortho), CHO (meta) to COOH
Table 2: Physicochemical Property Comparison of Structural Isomers.

Chapter 5: Halogen-Substituted Analogs: The Case of Chlorine

Replacing the fluorine atom with chlorine presents another avenue for modifying molecular properties. The corresponding building block, tert-butyl 2-chloro-4-formylbenzoate , is a direct analog.

  • Size and Electronegativity: Chlorine is larger and less electronegative than fluorine. This can impact steric fit within a protein binding pocket and alter the acidity of the carboxylic acid.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-Cl bond, meaning fluorinated compounds are often more resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3]

  • Reactivity: The choice of halogen can influence the reactivity of the aromatic ring in potential downstream reactions like nucleophilic aromatic substitution.

FeatureFluorine AnalogChlorine Analog
Halogen Size (van der Waals radius) 1.47 Å1.75 Å
Electronegativity (Pauling Scale) 3.983.16
C-Aryl Bond Strength ~123 kcal/mol~96 kcal/mol
Metabolic Stability Generally Higher[2][3]Generally Lower
Table 3: Comparison of Fluoro- vs. Chloro-Substituted Analogs.

Chapter 6: Comparative Experimental Workflow

To illustrate the practical implications of choosing an alternative, we will outline a common two-step synthetic sequence: reductive amination followed by deprotection. We will compare the workflow using the standard tert-butyl protected reagent versus the benzyl-protected alternative.

G cluster_tBu Workflow A: tert-Butyl Protection cluster_Bn Workflow B: Benzyl Protection A1 Start: tert-butyl 2-fluoro-4-formylbenzoate A2 Step 1: Reductive Amination (e.g., Piperidine, NaBH(OAc)₃) A1->A2 A3 Intermediate A A2->A3 A4 Step 2: Deprotection (TFA in DCM) A3->A4 A5 Final Product: Free Carboxylic Acid A4->A5 B1 Start: benzyl 2-fluoro-4-formylbenzoate B2 Step 1: Reductive Amination (e.g., Piperidine, NaBH(OAc)₃) B1->B2 B3 Intermediate B B2->B3 B4 Step 2: Deprotection (H₂, 10% Pd/C, MeOH) B3->B4 B5 Final Product: Free Carboxylic Acid B4->B5

Caption: Comparative synthetic workflows.

Protocol: Reductive Amination (General)
  • To a solution of the formylbenzoate starting material (1.0 eq) in dichloroethane (DCE), add the desired amine (e.g., piperidine, 1.1 eq).

  • Stir the mixture for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours until completion (monitored by LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected intermediate.

The choice of reagent only impacts the final deprotection step. If the amine used in Step 1 contained an acid-labile group, Workflow A would be impossible, making Workflow B the only viable path.

Conclusion: A Decision-Making Framework

The selection of a reagent should be a strategic choice based on the overall synthetic plan. Tert-butyl 2-fluoro-4-formylbenzoate remains an excellent choice for many applications, but it is not a universal solution. By understanding the properties of alternative protecting groups and structural analogs, chemists can design more robust and flexible synthetic routes.

G Start Synthetic Goal Defined Q1 Are downstream steps sensitive to strong acid? Start->Q1 Use_tBu Use tert-butyl ester (Standard Reagent) Q1->Use_tBu No Q2 Are downstream steps sensitive to strong base? Q1->Q2 Yes Consider_Isomer Consider structural isomers (e.g., 5-formyl) or halogen analogs (Cl) for SAR exploration. Use_tBu->Consider_Isomer Use_Bn Use Benzyl ester (Deprotection via H₂) Q2->Use_Bn Yes Use_Me Use Methyl/Ethyl ester (Deprotection via Saponification) Q2->Use_Me No Use_Bn->Consider_Isomer Use_Me->Consider_Isomer

Caption: Decision flowchart for reagent selection.

References

  • A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers - Benchchem.
  • A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde - Benchchem.
  • A Comparative Crystallographic Analysis of 4-Fluorobenzaldehyde Derivatives - Benchchem.
  • tert-Butyl 2-fluoro-4-nitrobenzoate - Chem-Impex.
  • What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - FAQ - Guidechem.
  • Protective Groups - Organic Chemistry Portal.
  • Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors | Request PDF - ResearchGate.
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Protecting group - Wikipedia.
  • A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
  • Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts.
  • Protecting Groups - chem.iitb.ac.in.
  • Fluorobenzaldehyde - Wikipedia.
  • 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method - ChemicalBook.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate.
  • Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies - Benchchem.
  • 604000-97-7 | 2-Fluoro-4-formylbenzoic acid - ChemScene.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed.
  • Reagents for chemical synthesis - ABCR.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate.
  • 2166701-54-6 | Tert-butyl 2-fluoro-6-formylbenzoate - ChemScene.
  • tert-Butyl 2-formylbenzoate | C12H14O3 | CID 19082581 - PubChem - NIH.
  • tert-Butyl 4-formylbenzoate | 65874-27-3 - MilliporeSigma.
  • Supplementary Information.
  • Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure - Organic Chemistry Portal.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | ChemRxiv.
  • Derivatizing Reagents - Obrnuta faza.

Sources

Comparative

Reactivity Comparison Guide: ortho-Fluoro vs para-Fluoro Benzaldehydes

Executive Summary Fluorobenzaldehydes are indispensable building blocks in pharmaceutical and agrochemical synthesis. The regiochemical placement of the fluorine atom—specifically at the ortho versus the para position re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorobenzaldehydes are indispensable building blocks in pharmaceutical and agrochemical synthesis. The regiochemical placement of the fluorine atom—specifically at the ortho versus the para position relative to the formyl group—fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-backed comparison of ortho-fluorobenzaldehyde (OFB) and para-fluorobenzaldehyde (PFB), focusing on their divergent behaviors in nucleophilic carbonyl additions and Nucleophilic Aromatic Substitution (SNAr).

By understanding the delicate interplay of inductive (-I), mesomeric (+M), and steric effects, synthesis scientists can rationally select the optimal isomer to maximize yields and suppress unwanted side reactions[1].

Mechanistic Causality: Electronic and Steric Interplay

The reactivity of fluorobenzaldehydes is governed by three competing forces:

  • Inductive Effect (-I): Fluorine is the most electronegative element. It withdraws electron density through the σ -bond framework, increasing the electrophilicity of the carbonyl carbon and the electron deficiency of the aromatic ring. Because the -I effect is strictly distance-dependent, it is significantly stronger in OFB than in PFB [1][2].

  • Mesomeric Effect (+M): Fluorine possesses lone pairs that can be donated into the aromatic π -system via resonance. This effect partially counteracts the -I effect at both the ortho and para positions, reducing overall electrophilicity[1].

  • Steric Hindrance: The physical bulk of the fluorine atom at the ortho position creates a localized steric shield around the formyl group. This restricts the Bürgi-Dunitz trajectory for incoming nucleophiles, a barrier entirely absent in the para isomer[1][2].

Pathway Divergence: Carbonyl Addition vs. SNAr

Reactivity Start Fluorobenzaldehyde Isomers OFB ortho-Fluoro (OFB) Start->OFB PFB para-Fluoro (PFB) Start->PFB Add_O Carbonyl Addition (Slower: Steric Hindrance) OFB->Add_O Nucleophile SNAr_O SNAr (Resistant: Steric Clash) OFB->SNAr_O Base / Nu- Add_P Carbonyl Addition (Faster: Unhindered) PFB->Add_P Nucleophile SNAr_P SNAr (Highly Prone: -M Stabilized) PFB->SNAr_P Base / Nu-

Caption: Reaction pathways comparing nucleophilic addition and SNAr for OFB and PFB.

Comparative Reactivity Profiles

Nucleophilic Addition to the Carbonyl (e.g., Imine Formation, Reduction)

General Trend: PFB > OFB (for bulky nucleophiles)

While the stronger -I effect in OFB theoretically makes its carbonyl carbon more electrophilic, steric hindrance dominates the transition state kinetics for most nucleophiles[1][2]. When reacting with primary amines to form imines or Schiff bases, PFB generally exhibits faster reaction rates because the para-fluorine does not impede the nucleophile's approach[3].

Exception: For very small nucleophiles (e.g., hydride from NaBH₄), the steric penalty in OFB is minimized, and its superior inductive activation can lead to competitive or even faster reduction rates compared to PFB[2].

Nucleophilic Aromatic Substitution (SNAr)

General Trend: PFB is significantly more susceptible to SNAr than OFB.

The formyl group is a powerful electron-withdrawing group via resonance (-M). In SNAr, it stabilizes the anionic Meisenheimer intermediate by delocalizing the negative charge directly onto the carbonyl oxygen.

  • In PFB: The para relationship allows for optimal resonance stabilization without steric crowding. PFB is highly prone to SNAr. For example, during basic aldol condensations in ethanol, PFB suffers from severe side reactions, yielding para-ethoxybenzaldehyde instead of the desired aldol product[4]. Furthermore, PFB can be cleanly converted to 4-azidobenzaldehyde using NaN₃ in DMSO[5].

  • In OFB: While the ortho position is also electronically activated by the formyl group, the physical proximity of the incoming nucleophile, the leaving fluorine, and the formyl group creates immense steric strain in the transition state. Consequently, OFB is remarkably resistant to SNAr side reactions under standard basic conditions, often furnishing "almost perfect" yields in reactions where PFB fails[4].

Quantitative Data Summary
Reactivity Parameterortho-Fluorobenzaldehyde (OFB)para-Fluorobenzaldehyde (PFB)Primary Causality
Carbonyl Electrophilicity (-I effect) Highest (Proximity to carbonyl)Moderate (Distance attenuated)Distance-dependent σ -bond withdrawal[1].
Steric Hindrance at Carbonyl HighMinimalPhysical volume of the adjacent ortho-fluorine[2].
Rate of Bulky Nucleophilic Addition SlowerFasterSteric clash outweighs inductive activation in OFB[2].
Susceptibility to SNAr Side Reactions Low (Sterically protected)High (Resonance stabilized)Meisenheimer complex stability vs. transition state strain[4][5].

Experimental Methodologies

To objectively validate these reactivity differences in your own laboratory, the following self-validating protocols are recommended. These systems are designed to eliminate environmental variables by running parallel, highly controlled comparisons.

Protocol 1: Parallel Kinetic Tracking of Imine Formation (Carbonyl Addition)

This protocol utilizes UV-Vis spectroscopy to track the disappearance of the aldehyde π→π∗ transition, providing a direct comparison of carbonyl addition rates.

Materials:

  • OFB and PFB (0.1 M stock solutions in anhydrous acetonitrile)

  • Piperidine or Benzylamine (0.5 M stock solution in anhydrous acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder (25 °C)

Step-by-Step Workflow:

  • Baseline: Record the UV-Vis spectrum of the pure OFB and PFB stock solutions (diluted to the linear range, typically ~10⁻⁴ M) to identify the λmax​ of the aldehyde.

  • Initiation: In a quartz cuvette, mix 2.0 mL of anhydrous acetonitrile, 100 μ L of the amine stock, and 100 μ L of the fluorobenzaldehyde stock.

  • Tracking: Immediately begin scanning the absorbance at the predetermined λmax​ every 30 seconds for 30 minutes.

  • Validation & Analysis: Plot ln(At​−A∞​) versus time. The slope of this pseudo-first-order plot yields the observed rate constant ( kobs​ ). Compare the kobs​ of OFB vs. PFB to quantify the steric penalty of the ortho position.

Protocol 2: Comparative SNAr Susceptibility via Azidation

This protocol tests the propensity of the aromatic ring to undergo nucleophilic substitution[5].

Materials:

  • OFB and PFB (1.0 mmol each)

  • Sodium Azide (NaN₃, 1.2 mmol)

  • Anhydrous DMSO (2.0 mL)

Step-by-Step Workflow:

  • Preparation: In two separate, argon-purged two-neck flasks, dissolve 1.0 mmol of OFB and PFB in 2.0 mL of DMSO (0.5 M concentration).

  • Reagent Addition: Add 1.2 mmol of NaN₃ to each flask.

  • Reaction: Heat both flasks to 70 °C under vigorous stirring.

  • Monitoring: Sample the reaction via syringe every 20 minutes. Analyze via TLC (5% EtOAc/Hexanes) or in-situ ¹⁹F NMR.

  • Validation: You will observe that PFB rapidly consumes the starting material to form 4-azidobenzaldehyde (confirmed by a sharp FTIR azide stretch at ~2100 cm⁻¹), while OFB will show significantly slower conversion or require harsher conditions due to steric hindrance[5].

Workflow Prep 1. Prepare Isomer Solutions (OFB vs PFB in parallel) Reagent 2. Introduce Nucleophile (Amine for Addition, NaN3 for SNAr) Prep->Reagent Monitor 3. Kinetic Tracking (UV-Vis, TLC, or 19F NMR) Reagent->Monitor Analyze 4. Calculate Rate Constants (k) & Assess Regioselectivity Monitor->Analyze

Caption: Self-validating parallel experimental workflow for reactivity comparison.

Conclusion

The choice between ortho-fluoro and para-fluorobenzaldehyde is not merely a structural preference; it is a strategic synthetic decision. If your synthetic route involves strong nucleophiles and basic conditions (e.g., aldol condensations), OFB is the superior choice to prevent catastrophic SNAr side reactions. Conversely, if your goal is to rapidly functionalize the carbonyl group with bulky amines, or if you intentionally wish to utilize the fluorine as a leaving group for downstream SNAr, PFB is the optimal substrate.

References

  • Organic Process Research & Development (ACS Publications). Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. Retrieved from:[Link]

  • ScienceMadness. SNAr Azidation of Fluorinated Benzaldehydes with NaN3. Retrieved from:[Link]

  • PMC (National Institutes of Health). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from:[Link]

Sources

Validation

comparative study of formylating agents for 2-fluorobenzoates

Comparative Study of Formylating Agents for 2-Fluorobenzoates: Regioselectivity, Reagents, and Protocol Validation Introduction In the landscape of modern organic synthesis and drug discovery, formyl-2-fluorobenzoates se...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Formylating Agents for 2-Fluorobenzoates: Regioselectivity, Reagents, and Protocol Validation

Introduction

In the landscape of modern organic synthesis and drug discovery, formyl-2-fluorobenzoates serve as highly versatile building blocks for constructing complex active pharmaceutical ingredients (APIs)[1]. However, the 2-fluorobenzoate system presents a formidable synthetic challenge: both the fluorine atom and the carboxylate (or ester) group are strongly electron-withdrawing. This dual deactivation renders the aromatic ring highly resistant to classical Electrophilic Aromatic Substitution (EAS).

To successfully install a formyl group, researchers must bypass these electronic limitations. The choice of formylating agent and activation strategy dictates not only the reaction's success but also the strict regioselectivity of the formyl installation. This guide provides an objective, data-supported comparison of three distinct formylating methodologies: Directed Ortho Metalation (DoM) with DMF, Rieche Formylation via oxocarbenium intermediates, and Vilsmeier-Haack formylation for activated substrates.

Mechanistic Divergence in Formylating Strategies

Method A: N,N-Dimethylformamide (DMF) via Directed Ortho Metalation (DoM) For unactivated 2-fluorobenzoic acids, direct electrophilic formylation is thermodynamically unfavorable. Instead, Directed Ortho Metalation (DoM) is the premier strategy[2]. By utilizing a strong, non-nucleophilic base such as sec-butyllithium (sec-BuLi) in the presence of TMEDA, the most acidic proton is abstracted. The carboxylate and the fluorine atom act as synergistic Directing Metalation Groups (DMGs), strongly favoring lithiation at the C3 position[2][3]. DMF acts as the electrophilic formylating agent, forming a stable tetrahedral hemiaminal intermediate that resists over-addition and collapses only upon acidic workup to yield the 3-formyl derivative.

Method B: Dichloromethyl Methyl Ether (Rieche Reagent) via EAS When C5-formylation is required (para to the fluorine), DoM is ineffective. Instead, the Rieche formylation is utilized. Dichloromethyl methyl ether (Cl₂CHOMe), activated by a strong Lewis acid like TiCl₄, generates a highly reactive oxocarbenium electrophile[4]. Despite the deactivated nature of the 2-fluorobenzoate ring, this aggressive agent forces an EAS reaction. Regioselectivity is governed by electronic resonance: the fluorine atom donates electron density (+R effect) to the ortho and para positions, directing the incoming electrophile to the C5 position (meta to the deactivating ester group)[1].

Method C: Vilsmeier-Haack Reagent (POCl₃ / DMF) on Activated Substrates The classical Vilsmeier-Haack reagent (a chloroiminium ion formed from POCl₃ and DMF) is generally too weak to formylate unactivated 2-fluorobenzoates. However, if the ring is activated by a strong electron-donating group (e.g., an amino group in 4-amino-2-fluorobenzoic acid), this reagent becomes the method of choice due to its excellent scalability and mild conditions, typically formylating ortho to the activating group[5].

Quantitative Performance Comparison

Table 1: Comparative Data of Formylating Strategies for 2-Fluorobenzoate Derivatives

ParameterMethod A: DoM + DMFMethod B: Rieche FormylationMethod C: Vilsmeier-Haack
Formylating Agent N,N-Dimethylformamide (DMF)Dichloromethyl methyl etherPOCl₃ / DMF
Activation / Catalyst sec-BuLi / TMEDATiCl₄ (Lewis Acid)POCl₃ (Electrophilic)
Substrate Requirement Unprotected or Protected AcidEster Protected (Avoids TiCl₄ quench)Strongly Activated Ring (e.g., Amino)
Dominant Regioisomer C3 (Ortho to F and COOH)C5 (Para to F)Ortho to Activating Group
Typical Yield 65 - 80%70 - 85%80 - 95%
Reaction Temperature -78 °C to RT0 °C to RT0 °C to 80 °C
EHS / Scalability Cryogenic conditions; PyrophoricToxic ether; Corrosive TiCl₄Highly scalable; Exothermic quench

Workflow and Pathway Visualization

Formylation_Pathways cluster_DoM Method A: Directed Ortho Metalation cluster_EAS Method B: Rieche Formylation cluster_Halogen Method C: Vilsmeier-Haack Start 2-Fluorobenzoate Derivative (Deactivated Aromatic Ring) DoM_Reagent sec-BuLi / TMEDA (-78 °C) Start->DoM_Reagent EAS_Reagent Cl2CHOMe / TiCl4 (0 °C to RT) Start->EAS_Reagent DoM_Inter 3-Lithio-2-fluorobenzoate (Synergistic DMG Effect) DoM_Reagent->DoM_Inter Deprotonation at C3 DoM_Formyl DMF (Formylating Agent) DoM_Inter->DoM_Formyl DoM_Product 3-Formyl-2-fluorobenzoate DoM_Formyl->DoM_Product Aqueous HCl Workup EAS_Inter Oxocarbenium Electrophile (EAS Pathway) EAS_Reagent->EAS_Inter EAS_Product 5-Formyl-2-fluorobenzoate (Para to F, Meta to COOR) EAS_Inter->EAS_Product Electrophilic Attack at C5 VH_Start Activated 2-Fluorobenzoate (e.g., 4-amino substituted) VH_Reagent POCl3 / DMF (0 °C to 80 °C) VH_Start->VH_Reagent VH_Inter Chloroiminium Ion (Vilsmeier Reagent) VH_Reagent->VH_Inter Electrophilic Activation VH_Product Formylated Activated Ring VH_Inter->VH_Product EAS & Hydrolysis

Divergent formylation pathways of 2-fluorobenzoates dictating C3 and C5 regioselectivity.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-2-fluorobenzoic acid (DoM / DMF Pathway)

Causality Focus: The selection of sec-BuLi over n-BuLi is critical; sec-BuLi is more basic and less nucleophilic, which prevents unwanted nucleophilic attack on the carboxylate. TMEDA is introduced to break up organolithium hexamers, drastically increasing the kinetic basicity of the reagent[2][3].

  • Preparation: Dissolve 2-fluorobenzoic acid (1.0 equiv) and TMEDA (2.2 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-BuLi (2.2 equiv, 1.4 M in cyclohexane) over 30 minutes, maintaining the internal temperature below -70 °C.

    • Validation Checkpoint: A distinct color change (typically deep yellow/orange) indicates the successful formation of the dianion (carboxylate and C3-lithio species).

  • Formylation: Stir the mixture for 1 hour at -78 °C. Dropwise add anhydrous DMF (3.0 equiv).

    • Validation Checkpoint: Quench a 0.1 mL aliquot in D₂O/MeOD and analyze via ¹H-NMR; the disappearance of the C3 aromatic proton confirms lithiation was complete prior to DMF addition.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench slowly with 2M HCl until the pH reaches 2.

    • Validation Checkpoint: The acidic workup is strictly required to hydrolyze the stable tetrahedral hemiaminal intermediate into the target aldehyde. Monitor by LC-MS for the appearance of the product mass[M-H]⁻ 167. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Synthesis of Methyl 5-formyl-2-fluorobenzoate (Rieche Pathway)

Causality Focus: The free carboxylic acid must be protected as a methyl ester prior to this reaction. If the free acid were used, it would rapidly coordinate and quench the TiCl₄ Lewis acid, stalling the generation of the oxocarbenium electrophile[1][4].

  • Preparation: Dissolve methyl 2-fluorobenzoate (1.0 equiv) and dichloromethyl methyl ether (1.5 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C under argon.

  • Activation: Slowly add TiCl₄ (2.0 equiv) dropwise via syringe.

    • Validation Checkpoint: The reaction mixture will immediately turn dark red/brown and evolve HCl gas, indicating the successful generation of the active oxocarbenium-TiCl₄ complex.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot (higher Rf) should be completely consumed, replaced by a strongly UV-active product spot (lower Rf due to the polar aldehyde group).

  • Workup: Carefully pour the dark mixture over crushed ice to quench the titanium salts. Extract the aqueous layer three times with DCM. Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • BenchChem. "A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid." Benchchem.com.
  • Bennetau, B., et al. "Directed lithiation of unprotected benzoic acids." ResearchGate.
  • National Institutes of Health (NIH). "Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine." PMC.
  • Google Patents. "US5457239A - Process for formylation of aromatic compounds.
  • Google Patents. "CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 2-fluoro-4-formylbenzoate proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of tert-Butyl 2-fluoro-4-formylbenzoate As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex ac...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of tert-Butyl 2-fluoro-4-formylbenzoate

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex active pharmaceutical ingredient (API) building blocks. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) [1] is a highly valuable intermediate, prized for its unique electronic properties and steric hindrance. However, its structural motifs—a stable carbon-fluorine (C-F) bond, a reactive formyl (aldehyde) group, and an acid-sensitive tert-butyl ester—create a triad of end-of-life logistical challenges. This guide provides self-validating, step-by-step protocols to ensure your laboratory maintains strict environmental compliance and operational safety.

Mechanistic Rationale for Disposal Strategies

To design an impenetrable safety and disposal protocol, we must first understand the causality behind the chemical's reactivity:

  • The Fluorine Atom: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard municipal waste incineration cannot reliably break this bond, risking the release of toxic, fluorinated Products of Incomplete Combustion (PICs). Therefore, specialized high-temperature thermal destruction is required[2].

  • The Formyl Group (Aldehyde): Aldehydes are inherently susceptible to auto-oxidation when exposed to atmospheric oxygen, slowly converting to carboxylic acids. This process is mildly exothermic and reactive toward incompatible absorbents.

  • The tert-Butyl Ester: While sterically hindered and stable under neutral conditions, exposure to strong mineral acids catalyzes the cleavage of the ester, releasing isobutylene gas. In a sealed waste container, this generates a severe pressurization and explosion hazard.

Quantitative Safety & Disposal Parameters

The following table summarizes the critical operational parameters and the mechanistic reasoning behind each requirement.

Property / ParameterValue / GuidelineMechanistic Rationale
Incineration Temp > 1,100 °C (2,012 °F)Required to completely cleave the highly stable C-F bond and prevent the atmospheric release of fluorinated PICs[2].
Storage Temp 2–8 °C (Recommended)Suppresses the kinetics of aldehyde auto-oxidation and prevents premature degradation of the ester.
Incompatible Materials Strong acids, oxidizersAcids cleave the tert-butyl group (releasing isobutylene gas); oxidizers aggressively react with the formyl group.
Spill Absorbent Inert (e.g., Vermiculite)Prevents exothermic reactions that can occur if reactive organic absorbents (like sawdust) are used[3].

Step-by-Step Operational Protocols

Protocol A: Routine Waste Segregation & Lab-Packing

Objective: Safely aggregate unreacted chemical and reaction byproducts for commercial destruction. Causality: Proper segregation prevents acid-catalyzed gas generation and ensures the waste is routed to a facility capable of handling halogenated organics.

  • Primary Containment: Collect all waste containing this compound in high-density polyethylene (HDPE) or amber glass containers.

    • Self-Validation Check: Inspect the container for amber tinting, which blocks UV-initiated radical oxidation of the aldehyde moiety.

  • Chemical Segregation: Strictly isolate this waste stream from strong mineral acids (e.g., HCl, H2SO4) and oxidizing agents.

    • Self-Validation Check: Review the fume hood waste log prior to addition to guarantee no acidic aqueous layers have been deposited in the same carboy.

  • Labeling & Documentation: Label the container explicitly as "Halogenated Organic Waste - Contains Fluorinated Aromatics." Under OSHA's Hazard Communication Standard (HCS), any waste mixture containing >1.0% of this compound must be treated with the same hazard considerations as the pure substance[4].

  • Vendor Handoff: Mandate in your waste manifest that the licensed disposal vendor routes this container to a permitted Hazardous Waste Combustor (incinerator). The facility must operate at >1,100°C and be equipped with post-combustion acid gas scrubbers to neutralize hydrogen fluoride (HF) emissions[2].

Protocol B: Emergency Spill Response & Cleanup

Objective: Rapidly contain and neutralize accidental releases without generating secondary combustion hazards. Causality: Utilizing strictly inert materials prevents the combustible tert-butyl ester from igniting during the friction of cleanup[5].

  • Evacuation & PPE: Immediately don appropriate PPE (nitrile gloves, chemical splash goggles, lab coat). Verify that local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.

  • Containment: Surround and cover the spill with an inert absorbent such as vermiculite or diatomaceous earth. Crucial: Do not use combustible materials like sawdust or paper towels, which can ignite[5].

  • Absorption & Collection: Gently sweep the absorbed material using non-sparking tools (e.g., plastic dustpans) to prevent the ignition of any localized combustible vapors.

  • Secondary Wash: Swab the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic degradants, followed by a distilled water rinse.

  • Disposal of Spill Debris: Treat all contaminated cleanup materials, including the PPE used, as fluorinated hazardous waste. Route directly to Protocol A for lab-packing.

Visualizing the Waste Management Workflow

G Start tert-Butyl 2-fluoro-4-formylbenzoate Waste Generation Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Absorb Contain & Absorb (Inert Vermiculite) Spill->Absorb Segregate Segregate from Oxidizers & Acids Routine->Segregate Pack Lab-Pack in Sealed Amber Glass Absorb->Pack Segregate->Pack Label Label: Halogenated Organic Waste (Fluorinated) Pack->Label Incinerate High-Temp Incineration (>1100°C) + HF Scrubbers Label->Incinerate

Fig 1: Operational workflow for segregation, containment, and disposal of fluorinated waste.

Regulatory Grounding & Environmental Compliance

The disposal of fluorinated aromatics is under increasing regulatory scrutiny. The EPA's updated interim guidance on fluorinated substances explicitly identifies thermal destruction via permitted hazardous waste facilities as the primary method to prevent environmental contamination[6]. Because the carbon-fluorine bond is highly recalcitrant, these facilities utilize stringent regulatory controls on temperature and residence time to achieve a 99.99% destruction efficiency, ensuring that no fluorinated fragments enter the atmosphere[2]. By adhering to the protocols outlined above, your laboratory not only protects its personnel but also ensures strict compliance with federal environmental mandates.

References

  • Source: 10xchem.
  • Source: US Environmental Protection Agency (EPA)
  • Title: Guidance For Hazard Determination | Occupational Safety and Health Administration Source: OSHA URL
  • Title: tert-Butyl peroxybenzoate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: 9 - SAFETY DATA SHEET (Fisher Scientific)
  • Source: US Environmental Protection Agency (EPA)

Sources

Handling

Personal protective equipment for handling tert-Butyl 2-fluoro-4-formylbenzoate

At the forefront of drug discovery, researchers require more than just high-purity reagents; they require uncompromising safety and operational intelligence. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

At the forefront of drug discovery, researchers require more than just high-purity reagents; they require uncompromising safety and operational intelligence. tert-Butyl 2-fluoro-4-formylbenzoate (CAS: 908247-95-0) is a highly versatile fluorinated organic building block frequently utilized in active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. This document provides a self-validating, mechanistically grounded operational protocol to ensure your laboratory handles this compound with maximum safety and efficiency.

Chemical Identity & Quantitative Specifications

Before handling, it is critical to understand the physical and quantitative parameters of the material.

PropertyQuantitative Value / Specification
CAS Number 908247-95-0
Molecular Weight 224.23 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature 2-8°C (Inert atmosphere recommended to prevent oxidation)
GHS Hazard Classification GHS07 (Irritant: Skin, Eye, Respiratory)

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in preventing exposure. The risks associated with tert-Butyl 2-fluoro-4-formylbenzoate stem directly from its molecular architecture:

  • Electrophilic Aldehyde Group: The formyl moiety is highly reactive toward nucleophiles. In biological systems, this means it can readily cross-link with primary amines on skin proteins or mucosal membranes, causing acute irritation and sensitization.

  • Fluorine Substitution: The electronegative fluorine atom at the 2-position increases the electrophilicity of the aromatic ring and the aldehyde. This enhances its reactivity, making the dust a severe eye and respiratory irritant.

  • Lipophilic tert-Butyl Ester: This bulky, non-polar group enhances the compound's ability to penetrate lipid bilayers (e.g., the skin barrier). Consequently, dermal exposure can lead to rapid localized tissue damage.

Because of these properties, this compound must be handled under the strict administrative controls of the OSHA Laboratory Standard (29 CFR 1910.1450)[1], requiring adherence to your institution's Chemical Hygiene Plan (CHP)[2].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to counter the specific mechanistic hazards of this compound.

PPE CategorySpecification & Quantitative MetricCausality & Rationale
Gloves 100% Nitrile (≥ 4 mil thickness, >240 min breakthrough for dry solids)Nitrile provides an excellent barrier against solid organic esters. Note: If dissolving the compound in Dichloromethane (DCM), switch to fluoroelastomer gloves (≥ 15 mil), as nitrile breakthrough occurs in <10 minutes.
Eye Protection ANSI Z87.1 Chemical Splash Goggles (0 gap allowance)The electrophilic formyl group causes rapid corneal irritation. Standard safety glasses leave gaps; goggles ensure a self-validating seal against aerosolized reactive powders.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton, 0% Synthetic)Prevents dermal absorption of the lipophilic ester. Synthetic fabrics can melt or trap reactive chemicals against the skin, exacerbating local irritation.
Respiratory N95 or P100 Particulate Respirator (95-99.9% filtration efficiency)Required only if handling outside of a validated fume hood. Mitigates inhalation of fine crystalline dust, preventing respiratory tract cross-linking.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure operator safety and material integrity.

Step 1: Environmental Verification (Self-Validating Setup)

  • Action: Verify the chemical fume hood is operational. The sash must be positioned at the marked operational height (typically 18 inches).

  • Validation: Check the digital airflow monitor to guarantee a minimum face velocity of 100 feet per minute (fpm), as mandated by guidelines in Prudent Practices in the Laboratory[3].

  • Field-Proven Check: If the digital monitor is uncalibrated, tape a small strip of Kimwipe to the bottom of the sash; it should pull steadily inward, visually confirming negative pressure before you open the chemical.

Step 2: PPE Donning & Inspection

  • Action: Put on your 100% cotton lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.

  • Validation: Perform a visual and inflation check of the gloves to ensure zero micro-punctures before handling the reagent.

Step 3: Static-Free Dispensing

  • Action: Pre-weigh using anti-static weigh boats. Open the reagent bottle only inside the validated fume hood. Transfer the required mass using a clean, grounded stainless steel spatula.

  • Causality: Fluorinated organic powders often carry a static charge. Using plastic spatulas or standard weigh boats can cause the fine powder of tert-Butyl 2-fluoro-4-formylbenzoate to aerosolize, bypassing local exhaust ventilation and increasing exposure risk.

Step 4: Decontamination & Seal

  • Action: Wipe down the exterior of the reagent bottle with a dry, chemically compatible wipe before sealing. Clean the spatula with acetone, directing the runoff into a designated solvent waste container.

  • Validation: Inspect the bottle threads; they must be completely free of white powder before the cap is screwed on. This prevents friction-induced degradation or micro-aerosolization upon the next use.

Workflow Start Pre-Task Risk Assessment (Review SDS & Verify 100 fpm Airflow) PPE Don PPE (≥4 mil Nitrile, ANSI Goggles, FR Coat) Start->PPE Dispense Chemical Dispensing (Use grounded spatula to prevent static) PPE->Dispense Spill Spill Detected? Dispense->Spill Clean Decontamination & Waste Disposal (Wipe exterior, dispose as hazardous solid) Spill->Clean No SpillResp Execute Spill Response (Dampen powder, scoop, do not sweep) Spill->SpillResp Yes SpillResp->Clean

Operational workflow and spill response for tert-Butyl 2-fluoro-4-formylbenzoate.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent the aerosolization of the reactive aldehyde.

Step 1: Isolation and Assessment

  • Action: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 5-foot radius.

  • Causality: The primary acute risk is the inhalation of the highly reactive, electrophilic dust.

Step 2: Wet Containment (Do Not Sweep)

  • Action: Cover the spilled powder with absorbent pads slightly dampened with water or a mild surfactant.

  • Causality: Dry sweeping applies mechanical energy that aerosolizes the powder. Dampening the material suppresses dust formation and begins to safely hydrolyze trace reactive species.

Step 3: Collection and Neutralization

  • Action: Use a non-sparking plastic scoop to transfer the dampened mass into a sealable, wide-mouth hazardous waste container. Wash the affected surface with a soap and water solution.

  • Validation: The surface should feel completely free of residue or "slickness," confirming the lipophilic ester has been successfully lifted.

Step 4: Waste Management

  • Action: Label the container "Hazardous Solid Waste: tert-Butyl 2-fluoro-4-formylbenzoate (Irritant)." Dispose of strictly according to institutional EHS guidelines and OSHA regulations[1]. Do not discharge any rinse water into the standard sink drain.

References

  • Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine.[Link]

  • tert-Butyl 2-fluoro-4-formylbenzoate Safety Information. Chemikart / ChemScene. [Link]

Sources

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